Dicyclohexylcarbodiimide
描述
1,3-dicyclohexylcarbodiimide is a carbodiimide compound having a cyclohexyl substituent on both nitrogen atoms. It has a role as a peptide coupling reagent, an ATP synthase inhibitor and a cross-linking reagent.
A carbodiimide that is used as a chemical intermediate and coupling agent in peptide synthesis. (From Hawley's Condensed Chemical Dictionary, 12th ed)
Structure
3D Structure
属性
InChI |
InChI=1S/C13H22N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h12-13H,1-10H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSSAOTZNIDXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023817 | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-dicyclohexylcarbodiimide is a white crystalline solid with a heavy sweet odor. (NTP, 1992), Liquid, White solid with a sweet odor; [Hawley] White melt; mp = 33-36 deg C; [MSDSonline] | |
| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanamine, N,N'-methanetetraylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7835 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
252 to 255 °F at 6 mmHg (NTP, 1992), BP: 154-156 °C at 11 mm Hg | |
| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |
| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7835 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Reaction (NTP, 1992), Moisture sensitive, reacts with water, Soluble in organic solvents | |
| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 0.5 mm Hg at 98-100 °C, 2 mm Hg at 138-140 °C, 11 mm Hg at 154-156 °C | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline mass, White crystals, Colorless crystalline solid | |
CAS No. |
538-75-0 | |
| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICYCLOHEXYLCARBODIIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DICYCLOHEXYLCARBODIIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DICYCLOHEXYLCARBODIIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanamine, N,N'-methanetetraylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOHEXYLCARBODIIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T1427205E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
93 to 95 °F (NTP, 1992), 34.5 °C | |
| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20172 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicyclohexylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Dicyclohexylcarbodiimide (DCC) in Organic Synthesis
Introduction
N,N'-Dicyclohexylcarbodiimide, commonly abbreviated as DCC, is a powerful and widely utilized reagent in organic chemistry.[1] Primarily recognized for its role as a dehydrating agent, DCC facilitates a variety of condensation reactions, where the formation of a new bond is accompanied by the elimination of a water molecule.[1] Since its introduction as a peptide coupling agent in 1955 by Sheehan and Hess, DCC has become an indispensable tool for the formation of amide bonds, particularly in peptide synthesis.[2][3] Its utility extends to the synthesis of esters, anhydrides, and nitriles, as well as in specific oxidation reactions.[4][5][6] This guide provides an in-depth overview of DCC's properties, mechanisms, primary applications, and experimental protocols for researchers and professionals in chemical and pharmaceutical development.
Physicochemical Properties of Dicyclohexylcarbodiimide
DCC is a waxy, white crystalline solid characterized by a sweet odor.[2][5] A key physical property is its low melting point, which allows it to be conveniently handled as a liquid after gentle warming.[2][4] It exhibits high solubility in many common organic solvents but is insoluble in water.[2][5]
| Property | Value |
| Chemical Formula | C₁₃H₂₂N₂ |
| Molar Mass | 206.33 g/mol |
| Appearance | Waxy white solid[2][5] |
| Melting Point | 34–35 °C[6] |
| Boiling Point | 154–156 °C at 11 mmHg[6] |
| Solubility | Highly soluble in dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF)[2][5] |
| Water Solubility | Insoluble[2][5] |
| CAS Number | 538-75-0[5] |
Core Application: Amide and Peptide Bond Formation
The primary and most celebrated use of DCC is in the formation of amide bonds, the cornerstone of peptide synthesis.[3][4] DCC acts by activating the carboxyl group of a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.
Mechanism of Action
The reaction proceeds through a highly reactive O-acylisourea intermediate.[7]
-
Activation: The carboxylic acid adds across the N=C=N bond of DCC. The oxygen of the carboxyl group attacks the electrophilic central carbon of the carbodiimide.
-
Intermediate Formation: This addition forms the O-acylisourea intermediate, which is an excellent leaving group.[7]
-
Nucleophilic Attack: The amino group of the second reactant (an amine or amino acid) attacks the carbonyl carbon of the activated intermediate.[3]
-
Bond Formation & Byproduct: This attack results in the formation of the desired amide bond and the release of N,N'-dicyclohexylurea (DCU), a stable urea (B33335) derivative.
DCU is nearly insoluble in most common organic solvents, which facilitates its removal from the reaction mixture by simple filtration.[5][8]
Caption: General mechanism for DCC-mediated amide bond formation.
Application in Peptide Synthesis and Racemization Control
In peptide synthesis, particularly when coupling chiral amino acids, a significant side reaction is racemization of the activated amino acid.[8] The highly reactive O-acylisourea intermediate can cyclize to form an oxazolone, which can easily tautomerize, leading to a loss of stereochemical integrity.
To suppress this side reaction and improve reaction yields, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently used.[7] These additives react with the O-acylisourea intermediate to form a less reactive, but still activated, HOBt or NHS ester. This new intermediate is less prone to racemization and reacts cleanly with the incoming amine to form the peptide bond.
References
- 1. proprep.com [proprep.com]
- 2. This compound | PPTX [slideshare.net]
- 3. The Role of this compound (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. This compound: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]
- 5. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. thieme-connect.com [thieme-connect.com]
The Mechanism of Dicyclohexylcarbodiimide (DCC) in Amide Bond Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of N,N'-dicyclohexylcarbodiimide (DCC) in amide bond formation, a cornerstone reaction in organic synthesis, particularly in peptide chemistry and drug development. This document details the reaction mechanism, provides quantitative data on reaction efficiency, outlines detailed experimental protocols, and presents visual diagrams of the key pathways and workflows.
Core Mechanism of Action
Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that facilitates the formation of amide bonds between a carboxylic acid and an amine by activating the carboxylic acid. The overall reaction can be summarized as the removal of a water molecule from the carboxylic acid and the amine to form the amide.
The core mechanism proceeds through several key steps:
-
Activation of the Carboxylic Acid: The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. This is followed by the nucleophilic attack of the resulting carboxylate on the central carbon atom of the protonated DCC. This forms a highly reactive O-acylisourea intermediate.[1][2] This intermediate is key to the coupling reaction as it has a good leaving group.[2][3]
-
Nucleophilic Attack by the Amine: The primary pathway to the desired amide involves the nucleophilic attack of the amine on the carbonyl carbon of the O-acylisourea intermediate.[1] This forms a tetrahedral intermediate which then collapses.
-
Formation of the Amide Bond and Byproduct: The collapse of the tetrahedral intermediate results in the formation of the stable amide bond and N,N'-dicyclohexylurea (DCU).[1] DCU is a white solid that is poorly soluble in most common organic solvents, which facilitates its removal from the reaction mixture by filtration.[4]
Signaling Pathways and Side Reactions
While the primary mechanism leads to the desired amide, several side reactions can occur, impacting the yield and purity of the final product. Understanding these pathways is crucial for optimizing reaction conditions.
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable and unreactive N-acylurea. This pathway is irreversible and consumes the activated carboxylic acid, reducing the overall yield of the desired amide.
-
Symmetric Anhydride (B1165640) Formation: In the absence of a nucleophile or with sterically hindered amines, the O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetric anhydride.[5] This anhydride is also an activated species and can subsequently react with the amine to form the amide, regenerating one molecule of the carboxylic acid.
-
Racemization: In peptide synthesis, a significant side reaction is the racemization of the activated amino acid. This can occur via the formation of an oxazolone (B7731731) (or azlactone) intermediate from the O-acylisourea of an N-acylated amino acid. To suppress racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[6] These additives react with the O-acylisourea to form an active ester that is more stable and less prone to racemization.[7]
Below is a Graphviz diagram illustrating the core mechanism and key side reactions.
Quantitative Data
The efficiency of DCC-mediated amide bond formation can be influenced by various factors, including the choice of solvent, the presence of additives, and the nature of the substrates. The following tables summarize quantitative data from representative studies.
Table 1: Effect of Additives on DCC-Mediated Amide Coupling Yield [8]
| Carboxylic Acid | Amine | Additive (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Benzoylbenzoic acid | 4-Chloroaniline | DMAP (1) | CH₂Cl₂ | 4 | 23 | 28 |
| 2-Benzoylbenzoic acid | 4-Chloroaniline | DMAP (1), DIPEA (5) | CH₂Cl₂ | 42 | 23 | 13 |
| 2-Benzoylbenzoic acid | 4-Chloroaniline | DMAP (1), HOBt (0.1) | CH₃CN | 42 | 23 | 51 |
Table 2: Yields of DCC-Mediated Amidation of NSAIDs with Secondary Amines
| NSAID | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Ketoprofen | Pyrrolidine | CH₃CN | 2 | RT | 90 |
| Ibuprofen | Pyrrolidine | CH₃CN | 2 | RT | 85 |
| Naproxen | Pyrrolidine | CH₃CN | 2 | RT | 88 |
| Ketoprofen | Morpholine | CH₃CN | 2 | RT | 82 |
| Ibuprofen | Morpholine | CH₃CN | 2 | RT | 75 |
| Naproxen | Morpholine | CH₃CN | 2 | RT | 80 |
Table 3: Comparison of Coupling Reagents for Peptide Synthesis [9]
| Coupling Reagent | Solvent | Time for Coupling (h) | Overall Yield (%) |
| DCC/HOBt | THF/H₂O | 1.5 | 35 |
| EDC/HOBt | CH₂Cl₂ | 16 | 45 |
| HBTU | NMP | 6 | 40 |
| PyBOP | CH₃CN | 18 | 13 |
Experimental Protocols
Below are detailed experimental protocols for DCC-mediated amide bond formation.
Protocol 1: General Procedure for Amide Synthesis using DCC
This protocol is a general guideline and may require optimization for specific substrates.[10]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv, optional)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), amine (1.1 equiv), and DMAP (0.1 equiv, if used) in anhydrous DCM (to a concentration of 0.1–0.5 M).
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 5–10 minutes. A white precipitate of DCU will begin to form.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 4–12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography.
Protocol 2: DCC/HOBt Mediated Peptide Coupling in Solution Phase
This protocol is adapted for peptide synthesis and includes HOBt to suppress racemization.[6][11]
Materials:
-
N-protected amino acid (1.0 equiv)
-
Amino acid ester hydrochloride (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents as in Protocol 1.
Procedure:
-
Dissolve the N-protected amino acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM or DMF.
-
Add the amino acid ester hydrochloride (1.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add DIPEA or NMM (1.0 equiv) to neutralize the hydrochloride salt.
-
Add DCC (1.1 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2–8 hours, monitoring by TLC.
-
Filter the precipitated DCU and wash the filter cake with the reaction solvent.
-
Proceed with an aqueous workup as described in Protocol 1 to remove water-soluble impurities and any remaining HOBt.
-
Dry the organic layer, concentrate, and purify the dipeptide product as needed.
Experimental and Logical Workflows
The following diagrams visualize a typical experimental workflow for DCC-mediated amide synthesis and the logical relationship between the key reaction components.
Conclusion
DCC remains a widely used and cost-effective coupling reagent for the formation of amide bonds. A thorough understanding of its mechanism of action, including potential side reactions, is essential for its successful application. By carefully selecting reaction conditions, such as solvent and the use of additives like HOBt, researchers can optimize yields and minimize impurities. The insolubility of the DCU byproduct, while requiring a filtration step, simplifies purification compared to other coupling methods where byproducts are soluble. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to effectively utilize DCC in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. bachem.com [bachem.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
The Advent of a Chemical Maestro: A Technical Guide to the Discovery and Enduring Significance of N,N'-Dicyclohexylcarbodiimide (DCC) in Peptide Chemistry
The synthesis of peptides, the very building blocks of proteins, underwent a profound transformation with the introduction of N,N'-dicyclohexylcarbodiimide (DCC). This seemingly simple molecule revolutionized the field by providing a robust and efficient method for forming the amide bonds that define peptides. This technical guide delves into the discovery of DCC, its mechanism of action, and its lasting impact on peptide chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal reagent.
From Discovery to a Peptide Synthesis Staple
The story of DCC begins not in the realm of peptide chemistry, but with the work of German chemist Emil Fischer in the early 20th century. However, its transformative potential for peptide synthesis was unlocked in the 1950s through the pioneering research of Har Gobind Khorana. Khorana's work demonstrated that DCC could efficiently mediate the formation of peptide bonds by activating the carboxyl group of an amino acid, rendering it susceptible to nucleophilic attack by the amino group of another. This discovery was a watershed moment, offering a significant improvement over previous methods that were often harsh and inefficient.
The historical significance of DCC lies in its ability to enable the routine synthesis of complex peptides in the laboratory. This capability was instrumental in advancing our understanding of protein structure and function, and it laid the groundwork for the development of synthetic peptide-based therapeutics.
The Mechanism of DCC-Mediated Peptide Coupling
The efficacy of DCC as a coupling reagent stems from its ability to activate a carboxylic acid, facilitating the formation of an amide bond. The process can be broken down into several key steps:
-
Activation of the Carboxylic Acid: The reaction is typically initiated in an inert organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at a low temperature (often 0 °C) to manage the exothermic nature of the reaction and minimize side reactions. The carboxyl group of an N-protected amino acid attacks the central carbon atom of DCC. This results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is the key to the coupling reaction.
-
Nucleophilic Attack by the Amine: The amino group of a C-protected amino acid then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.
-
Peptide Bond Formation and Byproduct Generation: This attack leads to the formation of the desired peptide bond and the release of N,N'-dicyclohexylurea (DCU), a poorly soluble byproduct. The insolubility of DCU in many organic solvents simplifies its removal from the reaction mixture through filtration.
Challenges and Innovations: Combating Racemization and Side Reactions
Despite its effectiveness, the use of DCC is not without its challenges. The highly reactive O-acylisourea intermediate can be prone to intramolecular rearrangement, leading to the formation of a stable N-acylurea byproduct, which terminates the desired reaction pathway. More critically, the activated amino acid is susceptible to racemization, particularly for amino acids with chiral side chains. This loss of stereochemical integrity is a significant concern in peptide synthesis, as it can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity.
To address these limitations, chemists introduced additives that can intercept the O-acylisourea intermediate to form a more stable, yet still reactive, activated species. The most common and effective of these additives is 1-hydroxybenzotriazole (B26582) (HOBt). HOBt reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to racemization and side reactions. This ester then readily reacts with the incoming amine to form the desired peptide bond. The use of HOBt and other additives has become standard practice in DCC-mediated couplings, significantly improving the fidelity of peptide synthesis.
Quantitative Analysis of DCC-Mediated Coupling
The efficiency of DCC and the impact of additives can be quantified by examining reaction yields and the extent of racemization. The following table summarizes typical data for the synthesis of the model dipeptide Z-Gly-Phe-Val-OMe, highlighting the effectiveness of HOBt in suppressing racemization.
| Coupling Method | Yield of Z-Gly-Phe-Val-OMe (%) | % of L-D Isomer (Racemization) |
| DCC alone | 90 | 28.6 |
| DCC/HOBt | 95 | 5.8 |
Data is illustrative and based on typical results reported in the literature.
Detailed Experimental Protocol: DCC/HOBt-Mediated Synthesis of a Dipeptide
The following protocol provides a detailed methodology for the synthesis of a dipeptide using the DCC/HOBt method.
Materials:
-
N-protected amino acid (1.0 eq)
-
C-protected amino acid (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous, if needed for solubility)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Activation: While stirring, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes. A white precipitate of DCU may begin to form. Allow the activation to proceed for 30 minutes at 0 °C.
-
Coupling: Add a solution of the C-protected amino acid (1.0 eq) in anhydrous DCM to the reaction mixture. Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl solution (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to yield the pure dipeptide.
Conclusion: The Enduring Legacy of DCC
The discovery and application of DCC in peptide chemistry marked a pivotal moment in the history of the field. While newer and more sophisticated coupling reagents have since been developed, DCC, particularly in combination with additives like HOBt, remains a cost-effective and widely used tool in both academic and industrial laboratories. Its historical significance is undeniable, as it paved the way for the synthesis of increasingly complex peptides, fueling advancements in biochemistry, pharmacology, and drug discovery that continue to this day. The principles established through the study of DCC-mediated coupling continue to inform the development of modern peptide synthesis strategies.
An In-depth Technical Guide to the Synthesis and Manufacturing of Dicyclohexylcarbodiimide (DCC)
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexylcarbodiimide (DCC) is a potent and widely utilized coupling agent in organic synthesis, most notably for the formation of amide and ester bonds. Its efficacy in facilitating peptide synthesis has made it an indispensable tool in drug discovery and development. This technical guide provides a comprehensive overview of the core synthesis and manufacturing processes of DCC, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.
Core Synthesis Methodologies
The manufacturing of this compound primarily revolves around the dehydration of N,N'-dicyclohexylurea (DCU), the regeneration of which is a key consideration in industrial processes. Other notable methods, though less common on an industrial scale, include processes starting from dicyclohexylthiourea and cyclohexyl isocyanate.
1.1. Dehydration of N,N'-Dicyclohexylurea (DCU)
The most prevalent method for both laboratory and industrial synthesis of DCC is the dehydration of N,N'-dicyclohexylurea (DCU). This process is economically favorable as DCU is the primary byproduct of DCC's application in coupling reactions, allowing for a circular manufacturing process.[1] Several dehydrating agents and reaction systems have been developed for this conversion.
1.1.1. Using Phosphorus Pentoxide
A classic laboratory method involves the use of phosphorus pentoxide in pyridine (B92270).
Experimental Protocol: A mixture of N,N'-dicyclohexylurea (19.7 g), phosphorus pentoxide (100 g), sand (175 g), and pyridine (700 mL) is refluxed for 2.25 hours.[2] The mixture is then filtered, and the residue is extracted with additional pyridine. The combined pyridine solutions are concentrated, and the resulting oil is extracted with boiling petroleum ether and diethyl ether. The combined extracts are washed with iced water, dried over calcium chloride, and filtered. The solvent is removed under reduced pressure, and the crude product is distilled to yield DCC.[2]
1.1.2. Using Phosphoryl Chloride
A two-step process utilizing phosphoryl chloride offers high yields.
Experimental Protocol: N,N'-dicyclohexylurea is reacted with phosphoryl chloride in a non-basic organic solvent such as dichloromethane (B109758) at 40°C for 4 hours.[2][3] Following the reaction, the acidic components are removed by treatment with an aqueous sodium hydroxide (B78521) solution. This method has been reported to achieve an 89% yield of DCC.[2]
1.1.3. Using Oxalyl Chloride
This method involves the reaction of DCU with oxalyl chloride.
Experimental Protocol: Dried N,N'-dicyclohexylurea is suspended in an organic solvent and reacted with oxalyl chloride at a specific temperature. After the addition is complete, the reaction is held at temperature for an additional 30 minutes. The reaction mixture is then added to a 20% aqueous solution of sodium hydroxide. The organic phase is separated, concentrated, and purified by vacuum distillation to obtain DCC.[1]
1.1.4. Using p-Toluenesulfonyl Chloride
This method employs p-toluenesulfonyl chloride in the presence of a base.
Experimental Protocol: N,N'-dicyclohexylurea is reacted with p-toluenesulfonyl chloride in hot pyridine.[4][5] An optimized molar ratio of [DCU]:[TsCl]:[TEA] (triethylamine) has been identified as 1.0:1.5:3.0.[6]
1.2. From Dicyclohexylthiourea
DCC can also be synthesized from dicyclohexylthiourea through desulfurization. This can be achieved using mercuric oxide or sodium hypochlorite.[7] The use of mercuric oxide is generally limited to laboratory scale due to environmental concerns. Another approach involves reacting N,N'-dicyclohexylthiourea with cyanuric chloride in dichloromethane, followed by hydrolysis with sodium hydroxide.[8]
1.3. From Cyclohexyl Isocyanate
The decarboxylation of cyclohexyl isocyanate using a phosphine (B1218219) oxide catalyst is another route to DCC.[9]
Quantitative Data Summary
The following tables summarize the quantitative data for various DCC synthesis methods.
Table 1: Synthesis of DCC from N,N'-Dicyclohexylurea (DCU)
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phosphorus Pentoxide | Pyridine | Reflux | 2.25 | 76 | [2] |
| Phosphoryl Chloride | Dichloromethane | 40 | 4 | 89 | [2] |
| p-Toluenesulfonyl Chloride | Pyridine | - | - | 50 | [9] |
| Oxalyl Chloride | Organic Solvent | - | 0.5+ | - | [1] |
Table 2: Other Synthesis Methods for DCC
| Starting Material | Reagents | Yield (%) | Reference |
| Cyclohexyl Amine & Cyclohexyl Isocyanide | Palladium acetate, iodine, oxygen | up to 67 | [9] |
| Dicyclohexylthiourea | Mercuric Oxide | up to 86 | [7] |
| Dicyclohexylthiourea | Sodium Hypochlorite | up to 90 | [7] |
Manufacturing Process and Purification
Industrial production of DCC often focuses on the regeneration of DCU from various chemical processes where DCC is used as a coupling agent.[1] The overall manufacturing process can be broken down into the following stages:
-
Reaction: The dehydration of DCU is carried out in a suitable reactor with the chosen dehydrating agent and solvent.
-
Neutralization/Quenching: After the reaction, the mixture is typically neutralized, often with an aqueous base like sodium hydroxide, to remove acidic byproducts.[1][2]
-
Phase Separation: The organic phase containing the DCC is separated from the aqueous phase.
-
Solvent Removal: The solvent is removed from the organic phase, usually through distillation.[1][2]
-
Purification: The crude DCC is purified by vacuum distillation.[1][2][10]
A significant challenge in DCC-mediated reactions is the removal of the DCU byproduct.[11] In many applications, the insolubility of DCU in common organic solvents is exploited for its removal by filtration.[10][11]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the key synthesis pathways and the general manufacturing workflow for this compound.
Caption: Synthesis of DCC from N,N'-Dicyclohexylurea (DCU).
Caption: General Manufacturing Workflow for this compound.
Caption: Logical relationship in DCC-mediated amide bond formation.
References
- 1. CN110903218A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. JPH08231491A - Production of 1,3-dicyclohexylcarbodiimide - Google Patents [patents.google.com]
- 4. This compound [DCC] | PPTX [slideshare.net]
- 5. US2797240A - Method of preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102408355A - Synthetic method of this compound compound - Google Patents [patents.google.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Dicyclohexylcarbodiimide (DCC) in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexylcarbodiimide (DCC) is a waxy, white crystalline solid with a sweet odor, widely employed as a coupling agent in organic synthesis, most notably in the formation of amide and ester bonds in peptide and natural product synthesis. Its utility is significantly influenced by its solubility profile in various organic solvents. This technical guide provides a comprehensive overview of the solubility of DCC, presenting both qualitative and quantitative data, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility.
Core Concepts of Solubility
The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. DCC, with its non-polar cyclohexyl groups and the polar carbodiimide (B86325) functional group, exhibits a nuanced solubility that is critical for its application in diverse reaction conditions.
Quantitative and Qualitative Solubility Data
While comprehensive quantitative solubility data for DCC across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature, the following tables summarize the available information. For many solvents, the solubility is described qualitatively as "high" or "soluble." It is important to note that for precise applications, experimental determination of solubility under specific reaction conditions is highly recommended.
Table 1: Quantitative Solubility of this compound (DCC)
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Source |
| Methylene Chloride (Dichloromethane) | CH₂Cl₂ | 0.1 g/mL | Not Specified | [1] |
| Dichloromethane | CH₂Cl₂ | 1M solution available | Not Specified | [2][3] |
| Tetrahydrofuran (THF) | C₄H₈O | 50% solution available | Not Specified | [4] |
Table 2: Qualitative Solubility of this compound (DCC)
| Solvent | Chemical Formula | Solubility Description |
| Acetonitrile | C₂H₃N | Highly Soluble[5][6][7][8][9][10] |
| Benzene | C₆H₆ | Soluble[11] |
| Chloroform | CHCl₃ | Soluble[8] |
| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble[5][6][7][8][9][10][12] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[13] |
| Ethanol | C₂H₅OH | Soluble[11] |
| Ether (Diethyl Ether) | (C₂H₅)₂O | Soluble[11] |
| Ethyl Acetate | C₄H₈O₂ | Soluble[13] |
| Methanol | CH₃OH | Soluble[8] |
| Water | H₂O | Insoluble[5][6][7][8][9][10] |
Experimental Protocols for Solubility Determination
A precise understanding of DCC's solubility in a specific solvent system is often crucial for reaction optimization, purification, and product formulation. The following is a generalized experimental protocol for determining the solubility of a solid organic compound like DCC.
Gravimetric Method
This method involves preparing a saturated solution and determining the mass of the dissolved solute.
Materials:
-
This compound (DCC), analytical grade
-
Selected organic solvent, analytical grade
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of DCC to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely. A vacuum oven at a low temperature can also be used.
-
Once the solvent has fully evaporated, weigh the evaporation dish containing the dried DCC residue.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty evaporation dish from the final mass to determine the mass of the dissolved DCC.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).
Solubility ( g/100 mL) = (Mass of dissolved DCC (g) / Volume of supernatant taken (mL)) * 100
-
Considerations for Accurate Measurement:
-
Purity of DCC: The purity of the DCC used can affect the solubility results.
-
Temperature Control: Maintain a constant and accurate temperature throughout the experiment as solubility is temperature-dependent.
-
Equilibration Time: Ensure that the solution has reached equilibrium by taking measurements at different time points until a consistent value is obtained.
-
Solvent Evaporation: Minimize solvent loss during handling and filtration to avoid artificially high solubility values.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of DCC solubility using the gravimetric method.
References
- 1. Page loading... [guidechem.com]
- 2. N,N'-Dicyclohexylcarbodiimide, 1M solution in dichloromethane, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N,N'-Dicyclohexylcarbodiimide, 1M solution in dichloromethane, AcroSeal™ 100 mL [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 6. This compound | PPTX [slideshare.net]
- 7. N,N'-Dicyclohexylcarbodiimide [chemeurope.com]
- 8. N,N'-Dicyclohexylcarbodiimide, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. The reactions of N,N'-Dicyclohexylcarbodiimide_Chemicalbook [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. CAS 538-75-0: this compound | CymitQuimica [cymitquimica.com]
- 13. DCC 25 grams - DCC (N,N'-dicyclohexylcarbodiimide) - ProteoChem [proteochem.com]
The Electrophilic Heart of DCC: A Technical Guide to the Carbodiimide Group's Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dicyclohexylcarbodiimide (DCC) has long been a cornerstone of chemical synthesis, particularly in the formation of amide and ester bonds critical to peptide synthesis and the development of pharmaceuticals. The efficacy of DCC lies in the pronounced electrophilicity of its carbodiimide (B86325) functional group (-N=C=N-). This technical guide provides an in-depth exploration of the electronic structure, reactivity, and reaction mechanisms associated with the carbodiimide moiety in DCC. We will delve into quantitative data, detailed experimental protocols, and computational insights to provide a comprehensive resource for researchers leveraging this powerful coupling agent.
The Electrophilic Nature of the Carbodiimide Carbon
The carbon atom within the carbodiimide group of DCC is characterized by its significant electrophilicity, making it susceptible to nucleophilic attack. This reactivity is a consequence of the linear -N=C=N- geometry and the electron-withdrawing nature of the adjacent nitrogen atoms. Resonance structures illustrate the delocalization of electron density, which results in a partial positive charge on the central carbon atom.
From a molecular orbital perspective, the lowest unoccupied molecular orbital (LUMO) of DCC is localized on the carbodiimide carbon, rendering it the primary site for interaction with incoming nucleophiles. Computational studies, such as Density Functional Theory (DFT), have been employed to quantify the electronic properties and reactivity of carbodiimides. While specific kinetic data like rate constants and activation energies for DCC reactions are not extensively documented in readily available literature, theoretical calculations provide valuable insights into its reactivity.
Spectroscopic Signature of the Carbodiimide Group:
The unique electronic environment of the carbodiimide group gives rise to characteristic spectroscopic signals that are invaluable for reaction monitoring.
| Spectroscopic Technique | Characteristic Signal for Carbodiimide Group in DCC |
| Infrared (IR) Spectroscopy | Strong, sharp absorption band at approximately 2117 cm⁻¹ [1] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift of the carbodiimide carbon at approximately 139 ppm downfield from TMS[1] |
These distinct spectroscopic markers allow for real-time monitoring of DCC consumption during a reaction, providing a method to track reaction progress and completion[2][3][4][5][6][7].
Reaction Mechanism: Activation of Carboxylic Acids
The primary role of DCC as a coupling agent is to activate carboxylic acids, converting the hydroxyl group into a good leaving group and thereby facilitating nucleophilic attack by an amine or alcohol. The generally accepted mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate[8][9][10][11].
The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. This protonation enhances the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack by the resulting carboxylate anion. This attack leads to the formation of the key O-acylisourea intermediate. This intermediate is highly activated, and the carbonyl carbon is now primed for attack by a nucleophile, such as an amine (for amide bond formation) or an alcohol (for ester formation, as in the Steglich esterification)[12][13][14][15]. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired amide or ester and the insoluble byproduct, N,N'-dicyclohexylurea (DCU)[2][16][17][18][19].
Factors Influencing Reactivity and Side Reactions
The efficiency and outcome of DCC-mediated coupling reactions are influenced by several factors, and an awareness of potential side reactions is crucial for optimizing synthetic protocols.
Solvent Effects
The choice of solvent can significantly impact reaction rates and the ease of product purification.
| Solvent | Typical Application | Notes on DCU Solubility |
| Dichloromethane (DCM) | Widely used for both amide and ester formation. | DCU is sparingly soluble, leading to its precipitation during the reaction, which can drive the equilibrium forward but may complicate stirring and requires filtration for removal[16]. |
| Tetrahydrofuran (THF) | Often used in combination with DCM, especially when substrate solubility is an issue[20]. | DCU solubility is low. |
| Dimethylformamide (DMF) | Commonly used in solid-phase peptide synthesis and for dissolving less soluble substrates. | DCU is more soluble in DMF, which can prevent precipitation during the reaction but necessitates more rigorous purification to remove the byproduct[20]. |
| Acetonitrile | Can be an effective solvent where DCU has lower solubility compared to DCM, facilitating its removal by filtration[18]. | Low DCU solubility. |
Additives to Enhance Efficiency and Minimize Side Reactions
Additives are frequently employed in DCC couplings to improve yields, accelerate reaction rates, and suppress side reactions, particularly racemization in peptide synthesis.
-
1-Hydroxybenzotriazole (HOBt): HOBt reacts with the O-acylisourea intermediate to form an active ester. This intermediate is more stable and less prone to side reactions than the O-acylisourea itself, and its reaction with the amine nucleophile is generally efficient, leading to higher yields and reduced racemization[10][21].
-
4-(Dimethylamino)pyridine (DMAP): In Steglich esterifications, a catalytic amount of DMAP is crucial for efficient ester formation, especially with sterically hindered alcohols[12][13][14][15][17][22]. DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.
Common Side Reactions
-
N-Acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea. This side reaction is more prevalent at higher temperatures and can be minimized by using additives like HOBt or DMAP, which trap the intermediate before rearrangement can occur[8][12][13].
-
Symmetrical Anhydride (B1165640) Formation: In the absence of a strong nucleophile, a second molecule of the carboxylic acid can attack the O-acylisourea intermediate, leading to the formation of a symmetrical anhydride. While the anhydride is also an effective acylating agent, this pathway consumes an extra equivalent of the carboxylic acid.
-
Racemization: In peptide synthesis, the activated amino acid is susceptible to racemization, particularly at the α-carbon. This can be a significant issue, leading to diastereomeric impurities in the final peptide. The use of additives like HOBt is a standard practice to suppress racemization.
Experimental Protocols and Data
The following sections provide representative experimental protocols for DCC-mediated amide and ester formation, along with typical yields reported in the literature. It is important to note that optimal conditions (e.g., reaction time, temperature, and stoichiometry) will vary depending on the specific substrates.
General Protocol for Amide Synthesis
This protocol is a general guideline for the coupling of a carboxylic acid and an amine using DCC.
-
Dissolve the carboxylic acid (1.0 eq) and, if used, an additive such as HOBt (1.0-1.2 eq) in an anhydrous solvent (e.g., DCM, THF, or DMF) under an inert atmosphere.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1-1.3 eq) in the same anhydrous solvent dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
The filtrate can then be subjected to an aqueous workup and further purification, typically by column chromatography, to isolate the desired amide[23][24].
Table of Representative Yields for Amide Synthesis:
| Carboxylic Acid | Amine | Additive | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzoic Acid | Aniline | HOBt/DMAP | Acetonitrile | 42 | 23 | 51[25] |
| N-Boc-L-Proline | L-Phenylalanine | HOBt | CH₂Cl₂/THF/H₂O | 1 | RT | 80[26] |
| α-Hydroxy Acid | L-Valine | HOBt | CH₂Cl₂/THF/H₂O | 1 | RT | 90[26] |
| General Carboxylic Acid | Primary/Secondary Amine | None | DCM | - | RT | 70-90[24][27] |
General Protocol for Steglich Esterification
This protocol outlines the DCC/DMAP-mediated esterification of a carboxylic acid with an alcohol.
-
Dissolve the carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1-1.3 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at 0 °C for a short period (e.g., 30 minutes) and then allow it to warm to room temperature, stirring for an additional 2-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter off the precipitated DCU.
-
The filtrate is typically washed with dilute acid (to remove DMAP), followed by a basic wash, and then brine. The organic layer is dried and concentrated, and the crude ester is purified by column chromatography or distillation[14][16][20].
Table of Representative Yields for Steglich Esterification:
| Carboxylic Acid | Alcohol | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Hydroxy-1-naphthoic acid | A secondary alcohol | THF/DCM | 0.5 | 0 | 99[20] |
| Phenylacetic Acid | tert-Butanol | Dimethyl Carbonate | 24 | RT | 83[28] |
| Carboxylic Acid 140 | Secondary Alcohol 139 | - | - | - | 88[15] |
| Aldehyde 121 (oxidized in situ) | Alcohol 122 | DCM | - | - | 67[15] |
| Benzoic Acid | Phenol | - | 48 | - | 44[8] |
Purification Strategies: The Challenge of DCU Removal
A significant practical challenge in DCC-mediated couplings is the removal of the dicyclohexylurea (DCU) byproduct. Its insolubility in many common organic solvents is both an advantage and a disadvantage.
Strategies for DCU Removal:
-
Filtration: The most straightforward method is to filter the reaction mixture to remove the precipitated DCU. This is often the first step in the workup process[2][16][18][19].
-
Solvent Selection: Performing the reaction in a solvent in which DCU is particularly insoluble (e.g., acetonitrile) can maximize its precipitation and improve the efficiency of removal by filtration[18].
-
Crystallization/Precipitation: After initial filtration, the crude product can sometimes be purified by crystallization. Alternatively, adding a solvent in which the product is soluble but DCU is not (an "anti-solvent") can cause the remaining DCU to precipitate[2].
-
Column Chromatography: For the removal of trace amounts of soluble DCU, silica (B1680970) gel chromatography is often necessary to obtain a highly pure product[2][16].
-
Aqueous Extraction: While DCU itself is not water-soluble, an acidic wash can help remove other basic impurities. However, this will not remove DCU[18].
-
Alternative Reagents: In cases where DCU removal is particularly problematic, alternative carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used. The urea (B33335) byproduct of EDC is water-soluble and can be easily removed with an aqueous workup[11].
Conclusion
The electrophilicity of the carbodiimide group in DCC is the cornerstone of its utility as a powerful and versatile coupling agent. A thorough understanding of its reaction mechanism, the factors that influence its reactivity, and the potential for side reactions is paramount for its successful application in synthesis. By carefully selecting reaction conditions, including the appropriate solvent and additives, and by employing effective purification strategies to remove the DCU byproduct, researchers can harness the full potential of DCC to construct complex amide and ester linkages with high efficiency. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for scientists and developers in the chemical and pharmaceutical industries.
References
- 1. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. clairet.co.uk [clairet.co.uk]
- 5. Use of Standard Addition to Quantify In Situ FTIR Reaction Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reactionweb.io [reactionweb.io]
- 11. peptide.com [peptide.com]
- 12. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. benchchem.com [benchchem.com]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. organic-synthesis.com [organic-synthesis.com]
- 24. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 25. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 27. scm.com [scm.com]
- 28. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
The Role of Dicyclohexylcarbodiimide (DCC) as a Dehydrating Agent in Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dicyclohexylcarbodiimide (DCC) is a potent and widely utilized dehydrating agent in organic synthesis, facilitating a variety of condensation reactions critical to research and pharmaceutical development. Its primary function lies in the activation of carboxylic acids, enabling the formation of esters, amides, and anhydrides under mild conditions. This technical guide provides a comprehensive overview of the core applications of DCC, featuring detailed experimental protocols, quantitative data on reaction efficiencies, and visual representations of reaction mechanisms and workflows to aid in practical application and understanding.
Introduction to Dicyclohexylcarbodiimide (DCC)
DCC is a waxy, white solid with a low melting point, making it easy to handle.[1] It is highly soluble in many common organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile.[1] The efficacy of DCC as a dehydrating agent stems from its reaction with water to form dicyclohexylurea (DCU), a highly insoluble byproduct that drives the equilibrium of condensation reactions forward.[1] While the formation of DCU is thermodynamically favorable, its removal from the reaction mixture can present a purification challenge.[2]
Core Applications and Mechanisms
DCC is a versatile reagent employed in a range of synthetic transformations. The general mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, amine, or another carboxylate to yield the desired product.
Esterification (Steglich Esterification)
The DCC-mediated esterification, particularly the Steglich esterification, is a mild and efficient method for forming esters from carboxylic acids and alcohols, including sterically hindered and acid-labile substrates.[3] The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent, accelerating the reaction and minimizing the formation of the N-acylurea byproduct.[3]
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DCC [label="DCC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_acylisourea [label="O-Acylisourea\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; DMAP [label="DMAP", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_acylpyridinium [label="N-Acylpyridinium\nSalt", shape=ellipse, fillcolor="#FBBC05"]; ROH [label="Alcohol\n(R'-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Ester\n(R-COOR')", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU\n(Byproduct)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_acylisourea [label=" + DCC"]; DCC -> O_acylisourea; O_acylisourea -> N_acylpyridinium [label=" + DMAP"]; DMAP -> N_acylpyridinium; N_acylpyridinium -> Ester [label=" + R'-OH"]; ROH -> Ester; Ester -> DCU [style=invis]; // for layout O_acylisourea -> DCU [label=" forms", style=dashed, arrowhead=none]; N_acylpyridinium -> DMAP [label=" regenerates", style=dashed, arrowhead=open]; } . Caption: Mechanism of Steglich Esterification.
Amidation
DCC is extensively used for the formation of amide bonds, a cornerstone of peptide synthesis.[4] The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of an unreactive ammonium (B1175870) carboxylate salt.[5] DCC circumvents this by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine at room temperature.[5] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to minimize side reactions and racemization in peptide couplings.
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DCC [label="DCC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_acylisourea [label="O-Acylisourea\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; RNH2 [label="Amine\n(R'-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide\n(R-CONHR')", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU\n(Byproduct)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_acylisourea [label=" + DCC"]; DCC -> O_acylisourea; O_acylisourea -> Amide [label=" + R'-NH2"]; RNH2 -> Amide; Amide -> DCU [style=invis]; O_acylisourea -> DCU [label=" forms", style=dashed, arrowhead=none]; } . Caption: Mechanism of DCC-mediated amidation.
Anhydride (B1165640) Formation
Symmetrical anhydrides can be synthesized in high yields by the DCC-mediated dehydration of two equivalents of a carboxylic acid.[6][7] This method is particularly effective for the preparation of fatty acid anhydrides under mild conditions.[6][7]
// Nodes RCOOH1 [label="Carboxylic Acid\n(R-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DCC [label="DCC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_acylisourea [label="O-Acylisourea\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; RCOOH2 [label="Carboxylic Acid\n(R-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anhydride [label="Anhydride\n((RCO)2O)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU\n(Byproduct)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH1 -> O_acylisourea [label=" + DCC"]; DCC -> O_acylisourea; O_acylisourea -> Anhydride [label=" + R-COOH"]; RCOOH2 -> Anhydride; Anhydride -> DCU [style=invis]; O_acylisourea -> DCU [label=" forms", style=dashed, arrowhead=none]; } . Caption: Mechanism of anhydride formation using DCC.
Moffatt Oxidation
In the Moffatt oxidation, DCC is used in combination with dimethyl sulfoxide (B87167) (DMSO) to oxidize primary alcohols to aldehydes and secondary alcohols to ketones under mild, nearly neutral conditions.[8] This method is advantageous as it avoids the over-oxidation of aldehydes to carboxylic acids.[8]
Quantitative Data Presentation
The efficiency of DCC-mediated reactions is influenced by factors such as the nature of the substrates, solvent, and reaction temperature. The following tables summarize representative yields for various transformations.
Table 1: Yields for DCC-Mediated Esterification (Steglich Esterification)
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Yield (%) |
| (E)-Cinnamic Acid | Benzyl Alcohol | DMAP | Acetonitrile | 76 |
| 2,5-Dimethoxybenzoic Acid | Ethanol | DMAP | Dichloromethane | Not specified, but effective |
| 3,5-Dimethoxybenzoic Acid | Various Alcohols | DMAP | Dichloromethane/DMF | Good |
| Monoethyl fumarate | tert-Butyl alcohol | DMAP | Dichloromethane | Not specified in abstract |
Table 2: Yields for DCC-Mediated Amidation
| Carboxylic Acid | Amine | Additive | Solvent | Yield (%) |
| General Carboxylic Acids | Primary/Secondary Amines | - | Various | 70-90[5] |
| Naproxen | Secondary Amines | - | Acetonitrile | 30-90 |
| Ibuprofen | Secondary Amines | - | Acetonitrile | 30-90 |
| Ketoprofen | Secondary Amines | - | Acetonitrile | 30-90 |
| N-protected amino acid | Amino acid ester HCl | HOBt | Dichloromethane | Good |
Table 3: Yields for DCC-Mediated Anhydride Formation
| Carboxylic Acid | Solvent | Yield (%) |
| Caprylic Acid | Carbon Tetrachloride | 87-94[6][7] |
| Palmitic Acid | Carbon Tetrachloride | 87-94[6][7] |
| Stearic Acid | Carbon Tetrachloride | 87-94[6][7] |
| Oleic Acid | Carbon Tetrachloride | 87-94[6][7] |
Experimental Protocols
The following are generalized protocols for key DCC-mediated reactions. Researchers should optimize these procedures for their specific substrates.
General Protocol for Steglich Esterification
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), the alcohol (1.0-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).[2]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of the anhydrous solvent. Add the DCC solution dropwise to the reaction mixture.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a white precipitate (DCU) is typically observed.[1]
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitated DCU. The filtrate can then be washed sequentially with dilute acid (e.g., 0.5 M HCl) to remove DMAP, followed by a saturated aqueous solution of sodium bicarbonate and brine.[9] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.[2]
General Protocol for Amide Synthesis
-
Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and any additives such as HOBt (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or THF). Add the amine (1.0 eq.). For amine salts (e.g., hydrochlorides), add an equivalent of a non-nucleophilic base (e.g., N-methylmorpholine or diisopropylethylamine) to liberate the free amine.[10]
-
Reagent Addition: Cool the mixture to 0 °C. Add a solution of DCC (1.1 eq.) in the reaction solvent dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for approximately 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. The filtrate can be worked up by washing with dilute acid and/or base to remove unreacted starting materials and additives. After drying and concentrating the organic phase, the crude amide can be purified by chromatography or recrystallization.
Management of Dicyclohexylurea (DCU) Byproduct
The primary challenge in DCC-mediated couplings is the removal of the DCU byproduct. Its low solubility in most common organic solvents is both an advantage and a disadvantage.
Table 4: Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents
| Solvent | Solubility | Removal Efficiency by Filtration |
| Dichloromethane (DCM) | Low to Moderate | Moderate |
| Tetrahydrofuran (THF) | Soluble | Low |
| Acetonitrile | Low | High |
| Ethyl Acetate | Low | High |
| Hexanes/Pentane | Insoluble | Very High |
| Water | Insoluble | N/A (not removed by aqueous wash) |
Data compiled from various sources, including BenchChem.
Strategies for DCU Removal:
-
Filtration: This is the most common method, where the precipitated DCU is simply filtered off from the reaction mixture. Cooling the reaction mixture can further decrease the solubility of DCU and improve its removal.[11]
-
Solvent Precipitation: After concentrating the reaction mixture, the residue can be dissolved in a minimal amount of a solvent in which the desired product is soluble but DCU is not. The addition of an "anti-solvent" like hexanes or diethyl ether can then precipitate the remaining DCU.[11]
-
Chromatography: For the removal of trace amounts of soluble DCU, column chromatography is highly effective.[1]
Conclusion
This compound remains an indispensable tool in modern organic synthesis due to its effectiveness as a dehydrating agent under mild conditions. Its utility in the formation of esters, amides, and anhydrides is well-established and widely applied in both academic and industrial research, particularly in the field of drug development. A thorough understanding of its reaction mechanisms, coupled with optimized experimental protocols and effective strategies for the removal of the dicyclohexylurea byproduct, enables chemists to harness the full potential of this versatile reagent. For syntheses where the insolubility of DCU poses significant purification challenges, the use of water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) presents a viable alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Deleted in Colorectal Carcinoma (DCC): A Technical Overview of its Molecular Landscape and Functional Hallmarks
For Immediate Release
This technical guide provides an in-depth exploration of the Deleted in Colorectal Carcinoma (DCC) protein, a critical player in neural development and tumor suppression. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core characteristics, molecular architecture, and signaling paradigms of DCC, supported by quantitative data, experimental methodologies, and visual pathway representations.
Core Characteristics and Function
Initially identified as a candidate tumor suppressor gene frequently deleted in colorectal cancers, DCC is a single-pass transmembrane protein that functions as a receptor for netrins, a family of secreted axon guidance molecules. Its role is multifaceted, extending from guiding neuronal migration and axon growth during embryonic development to regulating cell survival and apoptosis in mature tissues.[1][2]
DCC exhibits the properties of a "dependence receptor," meaning its signaling output is contingent on the presence of its ligand, netrin-1 (B1177949).[3][2] In the presence of netrin-1, DCC promotes cell survival, proliferation, and migration through various intracellular signaling cascades.[3] Conversely, in the absence of netrin-1, DCC undergoes proteolytic cleavage and initiates a pro-apoptotic program, thereby acting as a conditional tumor suppressor.[3] This dual functionality underscores the context-dependent roles of DCC in both normal physiology and disease.
Molecular Structure
The human DCC protein is a large glycoprotein (B1211001) with a molecular weight of approximately 158.5 kDa, composed of 1447 amino acids. Its structure can be divided into three principal domains: a large extracellular domain, a single transmembrane helix, and an intracellular domain.
The extracellular domain is responsible for ligand binding and is characterized by the presence of four immunoglobulin (Ig)-like domains and six fibronectin type III (FNIII) domains.[4][1][5] The netrin-1 binding site has been mapped to the fourth and fifth fibronectin type III domains.[6]
The transmembrane domain anchors the protein to the cell membrane.
The intracellular domain is crucial for signal transduction and contains three conserved regions designated as P1, P2, and P3.[1][6] These motifs mediate interactions with downstream signaling effectors and are essential for both attractive axon guidance and the induction of apoptosis.[1][2] The P3 domain is involved in the homodimerization of DCC upon netrin-1 binding.[1][6]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Gene Name | Deleted in Colorectal Carcinoma (DCC) | |
| Chromosomal Location | 18q21.2-q21.3 | |
| Protein Size | 1447 amino acids | [7] |
| Molecular Weight | ~158.5 kDa (predicted) | |
| 175-200 kDa (observed in Western Blot) | [5][6][8] | |
| Extracellular Domain | ~1100 amino acids | [5] |
| 4 Immunoglobulin-like (Ig) domains | [1][5] | |
| 6 Fibronectin type III (FNIII) domains | [1][5] | |
| Intracellular Domain | ~325 amino acids | [5] |
| 3 conserved motifs (P1, P2, P3) | [1][6] | |
| Netrin-1 Binding Site | Fibronectin type III domains 4 and 5 | [6] |
Key Signaling Pathways
DCC signaling is complex and context-dependent, influencing cytoskeletal dynamics, cell survival, and apoptosis. Upon binding netrin-1, DCC can initiate signaling cascades that lead to axon attraction. In the absence of its ligand, it triggers apoptosis. Furthermore, DCC can form a receptor complex with the Unc5 family of receptors, which paradoxically converts the attractive netrin-1 signal into a repulsive one.
DCC-Mediated Axon Attraction
Caption: DCC-mediated axon attraction signaling pathway.
DCC-Induced Apoptosis (Ligand-Independent)
Caption: Ligand-independent pro-apoptotic signaling by DCC.
Experimental Protocols
Investigating the function and molecular interactions of DCC often involves standard molecular and cellular biology techniques. Below are generalized protocols for immunoprecipitation and Western blotting, which are frequently used to study DCC expression and its binding partners.
Immunoprecipitation of DCC
Immunoprecipitation (IP) is utilized to isolate DCC and its interacting proteins from a complex mixture, such as a cell lysate.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
2. Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
3. Immunoprecipitation:
-
Add a primary antibody specific to DCC to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the mixture and incubate for an additional 1-3 hours at 4°C to capture the antibody-protein complexes.
4. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
5. Analysis:
-
The eluted proteins can then be analyzed by Western blotting.
Western Blotting for DCC Detection
Western blotting is employed to detect the presence and relative abundance of DCC protein in a sample.
1. SDS-PAGE:
-
Separate the protein samples (either total cell lysates or immunoprecipitated proteins) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Given the high molecular weight of DCC, a lower percentage acrylamide (B121943) gel (e.g., 6-8%) is recommended.
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane. This can be done using wet, semi-dry, or dry transfer systems.
3. Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C. This step prevents non-specific binding of the antibodies.
4. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for DCC, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
5. Detection:
-
Wash the membrane again extensively with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager or X-ray film. The expected band for full-length DCC is around 175-200 kDa.[5][8]
This guide provides a foundational understanding of the DCC protein, offering valuable insights for further research and therapeutic development targeting the pathways it governs.
References
- 1. Crystallography | DCC [dcc.ac.uk]
- 2. The Netrin-1/DCC guidance cue pathway as a molecular target in depression: Translational evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Netrin receptor DCC - Wikipedia [en.wikipedia.org]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. WikiGenes - DCC - DCC netrin 1 receptor [wikigenes.org]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DCC Coupling in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to create peptides of a desired sequence.[1] A critical step in this process is the formation of the amide bond between the carboxyl group of an incoming amino acid and the N-terminal amine of the growing peptide chain attached to a solid support.[2][3] N,N'-Dicyclohexylcarbodiimide (DCC) is a classical and cost-effective coupling reagent that facilitates this reaction by activating the carboxylic acid.[4][5] This document provides a detailed protocol and application notes for the use of DCC in SPPS, with a focus on maximizing coupling efficiency and minimizing side reactions.
Mechanism of Action:
DCC activates the carboxyl group of an N-protected amino acid by reacting to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, forming the desired peptide bond.[8][9] A key byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is largely insoluble in common organic solvents used for SPPS.[10][11]
Key Considerations for DCC Coupling in SPPS:
-
Byproduct Precipitation: The primary drawback of using DCC in SPPS is the precipitation of the DCU byproduct within the solid support matrix. This can lead to clogging of the resin and hinder reagent diffusion in subsequent steps.[11][12] For this reason, Diisopropylcarbodiimide (DIC) is often preferred in automated SPPS, as its corresponding urea (B33335) byproduct is more soluble.[11][12]
-
Side Reactions:
-
Racemization: The activated O-acylisourea intermediate is susceptible to racemization, particularly for optically active amino acids. To suppress this, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is almost always used in conjunction with DCC.[6][11] HOBt reacts with the O-acylisourea intermediate to form a less reactive HOBt-ester, which is less prone to racemization and still readily reacts with the amine.[13]
-
N-acylurea Formation: A portion of the O-acylisourea intermediate can rearrange to form a stable N-acylurea, which terminates the peptide chain.[6][10] The use of HOBt also helps to minimize this side reaction.[10]
-
-
Anhydrous Conditions: DCC is sensitive to moisture, which can hydrolyze the active O-acylisourea intermediate back to the carboxylic acid, reducing coupling efficiency.[2][10] Therefore, anhydrous solvents and conditions are essential for successful DCC-mediated coupling.[6]
Data Presentation: Reagents and Their Functions
| Reagent/Component | Abbreviation | Role in the Protocol | Key Considerations |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carboxyl group activating agent | Forms insoluble DCU byproduct; moisture sensitive.[2][11] |
| 1-Hydroxybenzotriazole | HOBt | Racemization and side reaction suppressant | Used in conjunction with DCC to improve reaction outcomes.[6][11] Explosive properties under certain conditions have led to the development of safer alternatives like Oxyma Pure.[11] |
| N-α-Fmoc-protected Amino Acid | Fmoc-AA-OH | Building block for the peptide chain | The Fmoc protecting group is base-labile and is removed before each coupling step.[3] |
| Solid Support (Resin) | - | Insoluble matrix for peptide assembly | Swelling properties of the resin in the chosen solvent are critical for reaction efficiency.[1] |
| Dimethylformamide | DMF | Reaction solvent | A common polar aprotic solvent for SPPS that effectively swells the resin.[2] |
| Dichloromethane | DCM | Washing and reaction solvent | Often used for swelling the resin and in the coupling reaction.[2] |
| Piperidine (B6355638) | - | Deprotection agent | A base used to remove the Fmoc protecting group from the N-terminus of the peptide chain.[1] |
| Diisopropylethylamine | DIPEA | Base | Sometimes used for in-situ neutralization after the deprotection step.[14] |
Experimental Protocols
Standard Protocol for a Manual DCC/HOBt Coupling Cycle in Fmoc-Based SPPS
This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.
1. Resin Preparation: a. Place the desired amount of resin in a suitable reaction vessel. b. Swell the resin in DMF for at least 30 minutes prior to the first coupling step.[1]
2. Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5 minutes. d. Drain the solution. e. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. f. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF. b. Add DCC (3-5 equivalents) to this solution and allow the pre-activation to proceed for 10-15 minutes at room temperature. A white precipitate of DCU may begin to form. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.
4. Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the soluble portion of the DCU byproduct. c. Perform a final wash with DCM (2-3 times) and then DMF (2-3 times) to ensure the resin is clean and ready for the next cycle.
5. Monitoring the Coupling Reaction (Optional but Recommended): a. Before proceeding to the next deprotection step, a small sample of the resin can be taken for a qualitative ninhydrin (B49086) (Kaiser) test.[14] b. A negative ninhydrin test (beads remain colorless or yellowish) indicates a complete coupling reaction (no free primary amines). c. A positive test (blue/purple beads) indicates incomplete coupling, and a second coupling step may be necessary.
This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled.
Visualizations
Caption: Experimental workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: Chemical pathway of DCC/HOBt mediated peptide bond formation.
References
- 1. bachem.com [bachem.com]
- 2. nbinno.com [nbinno.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reactionweb.io [reactionweb.io]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for Dicyclohexylcarbodiimide (DCC)-Mediated Esterification of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexylcarbodiimide (DCC) is a potent dehydrating agent widely employed in organic synthesis for the formation of amide and ester bonds. The DCC-mediated esterification, particularly the Steglich esterification, which utilizes 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a cornerstone method for synthesizing esters from carboxylic acids and alcohols.[1][2] This method is renowned for its mild reaction conditions, making it compatible with a broad range of functional groups and particularly suitable for acid-labile or sterically hindered substrates.[1][3] The reaction proceeds at room temperature and under neutral conditions, offering a significant advantage over harsher methods like Fischer esterification.[2][4] A key characteristic of this reaction is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and can be removed by filtration.[2]
Reaction Mechanism
The DCC-mediated esterification of a carboxylic acid involves the initial activation of the carboxyl group. DCC protonates the carboxylic acid, which then attacks one of the carbon atoms of the carbodiimide. This is followed by an intramolecular proton transfer, leading to the formation of a highly reactive O-acylisourea intermediate.[1]
In the presence of a catalytic amount of DMAP, the reaction is significantly accelerated.[3] DMAP, being a superior nucleophile compared to the alcohol, reacts with the O-acylisourea intermediate to form a reactive acylpyridinium species.[1][4] This "active ester" is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the process, forming the insoluble dicyclohexylurea (DCU).[2] The use of DMAP is crucial for efficient ester formation and helps to suppress a common side reaction: the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol.[2]
Quantitative Data Summary
The DCC/DMAP-mediated esterification is effective for a wide range of carboxylic acids and alcohols, including sterically demanding ones. The yields are generally high, as summarized in the table below.
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| (E)-Cinnamic acid | Cinnamyl alcohol | DCC | DMAP | Dichloromethane (B109758) | Room Temp | 98 | [5] |
| 2-Hydroxy-1-naphthoic acid | A specific alcohol | DCC | - | THF/DCM | 0°C to RT | 99 | [6] |
| Benzoic Acid | Benzyl Alcohol | DCC | DMAP | Dichloromethane | 0°C to RT | High | [3] |
| Pivalic Acid | tert-Butanol | DCC | DMAP | Dichloromethane | Room Temp | High | [3] |
| Various Carboxylic Acids | Primary Alcohols | EDC | DMAP | Acetonitrile | Room Temp | High | [7] |
| Various Carboxylic Acids | Secondary Alcohols | EDC | DMAP | Acetonitrile | Room Temp | High | [7] |
Note: "EDC" (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble analogue of DCC that can simplify workup.[7][8]
Experimental Protocols
General Protocol for DCC/DMAP-Mediated Esterification
This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using DCC and catalytic DMAP.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
This compound (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)[2][9]
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous dichloromethane (a typical concentration is 0.1-0.5 M).[9]
-
Addition of DCC: Cool the reaction mixture to 0 °C using an ice bath.[9] In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes.[9]
-
Reaction: After the addition of DCC is complete, a white precipitate of dicyclohexylurea (DCU) will begin to form.[5] The reaction can be stirred at 0 °C for a short period (e.g., 30 minutes) and then allowed to warm to room temperature. The reaction is typically stirred for 12-24 hours.[9]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[9]
-
Workup - Removal of DCU: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU.[6] Wash the filter cake with a small amount of dichloromethane to ensure complete recovery of the product.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove any remaining DMAP, saturated NaHCO₃ solution to neutralize any excess acid, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel, distillation, or recrystallization as needed.[3]
Safety and Handling
-
DCC is a potent skin sensitizer (B1316253) and allergen. [4] It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are crucial for the success of the reaction. Ensure all glassware is thoroughly dried before use.
-
The reaction is generally exothermic upon addition of DCC. Slow, controlled addition at 0 °C is recommended to manage the reaction temperature.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Water can hydrolyze the O-acylisourea intermediate.
-
Insufficient DMAP can lead to the formation of the N-acylurea byproduct.[2] Ensure the correct catalytic amount is used.
-
For very sterically hindered substrates, longer reaction times or a slight increase in temperature may be necessary.
-
-
Difficulty Removing DCU:
-
If DCU remains in the product after filtration, it can sometimes be removed by dissolving the crude product in a minimal amount of a solvent in which the ester is soluble but DCU is not (e.g., diethyl ether) and then filtering again.[10]
-
For some products, cooling the solution can help precipitate more DCU.[10]
-
-
Presence of Unreacted Starting Material:
-
Ensure the stoichiometry of the reagents is correct. A slight excess of the alcohol may be beneficial.
-
Allow for sufficient reaction time.
-
By following these guidelines and protocols, researchers can effectively utilize DCC-mediated esterification for the synthesis of a wide variety of esters, a critical transformation in academic research and the development of new therapeutics.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Synthesis Using N,N'-Dicyclohexylcarbodiimide (DCC)
Introduction
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely utilized coupling agent in organic synthesis, primarily for the formation of amide bonds from carboxylic acids and amines.[1][2] This method is particularly valuable in peptide synthesis and the development of pharmaceuticals due to its efficiency and mild reaction conditions.[3][4] The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.[1][3] A primary challenge in DCC-mediated couplings is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which is often insoluble in many common organic solvents.[1][5] This protocol provides a comprehensive guide to performing DCC-mediated amide synthesis, including strategies for the effective removal of the DCU byproduct.
Reaction Mechanism and Logical Relationships
The DCC-mediated amide coupling reaction involves several key steps. Initially, the carboxylic acid activates the DCC molecule. This is followed by a nucleophilic attack from the amine on the activated carboxylic acid intermediate, leading to the formation of the amide bond and the DCU byproduct. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) can be used to improve reaction efficiency and minimize side reactions like racemization.[1][6]
References
Application Notes and Protocols for Dicyclohexylcarbodiimide (DCC) in Complex Organic Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexylcarbodiimide (DCC) is a potent dehydrating agent widely utilized in organic synthesis, primarily for the formation of amide and ester bonds.[1][2] Since its introduction in 1955 by Sheehan and Hess, DCC has become an essential tool, particularly in peptide synthesis, due to its effectiveness under mild reaction conditions.[3][4] This document provides detailed application notes, experimental protocols, and key data for employing DCC in the synthesis of complex organic molecules.
Core Concepts and Applications
DCC's primary function is to activate a carboxylic acid, facilitating nucleophilic attack by an amine or alcohol.[5][6] The core of its reactivity lies in the carbodiimide (B86325) functional group (RN=C=NR). The reaction proceeds through a highly reactive O-acylisourea intermediate.[7] While highly effective, the use of DCC necessitates careful management of its primary byproduct, N,N'-dicyclohexylurea (DCU), which is insoluble in most common organic solvents and is typically removed by filtration.[8]
Key Applications Include:
-
Peptide Synthesis: DCC is a cornerstone reagent for both liquid-phase and solid-phase peptide synthesis, enabling the stepwise assembly of amino acids.[3]
-
Esterification (Steglich Esterification): In the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP), DCC facilitates the esterification of carboxylic acids, even with sterically hindered alcohols.[8][9]
-
Anhydride Formation: In the absence of a nucleophile, the O-acylisourea intermediate can react with another equivalent of carboxylic acid to form a symmetric anhydride.[10]
-
Other Dehydrations: DCC is also employed in other dehydration reactions, such as the Pfitzner-Moffatt oxidation for converting alcohols to aldehydes or ketones.[8][10]
Application 1: Amide Bond and Peptide Synthesis
The DCC-mediated coupling of a carboxylic acid and an amine is a fundamental method for constructing amide bonds. The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, followed by the attack of the resulting carboxylate on the central carbon of the carbodiimide. This forms the key O-acylisourea intermediate. The amine then attacks this activated intermediate to form the amide bond and the DCU byproduct.
To improve yields and suppress side reactions, such as racemization in peptide synthesis or the formation of a stable N-acylurea byproduct, additives are often used.[4] 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be added to trap the O-acylisourea intermediate, forming a more stable active ester that is less prone to side reactions.[5][7]
Reaction Mechanism: DCC-Mediated Amide Coupling
Caption: DCC activates a carboxylic acid to an O-acylisourea intermediate for amide formation.
Experimental Protocol: General Amide Synthesis
This protocol provides a general procedure for the DCC-mediated coupling of a carboxylic acid to an amine.[11]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt, 1.0 equiv, optional but recommended)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HOBt (1.0 equiv, if used) in anhydrous DCM (to a concentration of 0.1–0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Amine Addition: Add the amine (1.0–1.2 equiv) to the cooled solution.
-
DCC Addition: In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C over 5-10 minutes. A white precipitate of DCU should begin to form.[11]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - DCU Removal: Once the reaction is complete, cool the mixture again to 0 °C to maximize DCU precipitation. Filter the mixture through a Büchner funnel or a fritted glass filter to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[12]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.[11]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data: DCC-Mediated Couplings
| Reaction Type | Coupling Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Citation(s) |
| General Amide Synthesis | None | DCM/THF | 0 to RT | 4-18 | 70-90 | [13] |
| Peptide Fragment Coupling | HOBt | DMF/DCM | 0 to RT | 12-24 | >80 | [3][5] |
| Primary Amide Synthesis | None | DCM | RT | 6-12 | Good | [14] |
Application 2: Ester Synthesis (Steglich Esterification)
The Steglich esterification is a modification of the DCC coupling method that enables the formation of esters from carboxylic acids and alcohols under mild conditions.[15] A key feature of this reaction is the use of a catalytic amount (typically 5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP).[9] DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol, even sterically hindered ones like tert-butanol, to form the desired ester.[15] This method is particularly valuable for synthesizing esters from acid-sensitive substrates.[15]
Logical Relationship: Steglich Esterification Mechanism
Caption: Catalytic DMAP intercepts the O-acylisourea to form a highly reactive intermediate.
Experimental Protocol: Steglich Esterification
This protocol is adapted from the original procedure by Neises and Steglich.[9][16]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2-3.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equiv), alcohol (1.2-3.0 equiv), DMAP (0.1 equiv), and anhydrous DCM (to 0.2-0.5 M).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
DCC Addition: Add solid DCC (1.1 equiv) portion-wise to the reaction mixture at 0 °C. Alternatively, a concentrated solution of DCC in DCM can be added dropwise.
-
Reaction: Stir the mixture at 0 °C for 5-10 minutes, then remove the ice bath and continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC.
-
Workup - DCU Removal: Cool the flask to 0 °C and filter off the precipitated DCU. Wash the solid with a small amount of cold DCM.
-
Extraction: Evaporate the solvent from the filtrate. Take up the residue in a solvent like diethyl ether or ethyl acetate (B1210297) and wash with 0.5 M HCl to remove residual DMAP. Then wash with saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by distillation or flash column chromatography.[9]
Quantitative Data: Steglich Esterification Yields
The yield of the Steglich esterification is highly dependent on the steric hindrance of the alcohol.
| Carboxylic Acid | Alcohol | Yield (%) | Citation(s) |
| 2,5-Cyclohexadiene-1-carboxylic acid | Methanol | 95 | [16] |
| 2,5-Cyclohexadiene-1-carboxylic acid | Ethanol | 84 | [16] |
| 2,5-Cyclohexadiene-1-carboxylic acid | Isopropanol | 75 | [16] |
| 2,5-Cyclohexadiene-1-carboxylic acid | Cyclohexanol | 65 | [16] |
| 2,5-Cyclohexadiene-1-carboxylic acid | tert-Butanol | 65 | [16] |
| Monoethyl fumarate | tert-Butanol | 85-88 | [16] |
| 2-Hydroxy-1-naphthoic acid | (various) | 99 | [17] |
General Experimental Workflow and Purification
A significant practical challenge in DCC couplings is the removal of the N,N'-dicyclohexylurea (DCU) byproduct. The workflow is designed around its insolubility in many solvents, allowing for removal by simple filtration.
Experimental Workflow Diagram
Caption: A typical experimental workflow for DCC-mediated coupling reactions.
DCU Byproduct Solubility
Choosing a solvent where DCU has low solubility is crucial for efficient purification.
| Solvent | DCU Solubility | Citation(s) |
| Dichloromethane (DCM) | Sparingly Soluble | [8][18] |
| Chloroform | Sparingly Soluble | [18] |
| Acetonitrile | Low Solubility | [18] |
| Carbon Tetrachloride | Low Solubility | [18] |
| Tetrahydrofuran (THF) | Soluble | [8] |
| Ethyl Acetate | Soluble | [10] |
| Water | Insoluble | [8] |
Safety Information
-
Hazard: this compound is a potent skin sensitizer (B1316253) and allergen. It can cause severe skin irritation and allergic reactions upon contact.[11]
-
Handling: Always handle DCC in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; thicker gloves are recommended), a lab coat, and safety glasses.[11][12]
-
Moisture Sensitivity: DCC is sensitive to moisture and should be handled in anhydrous conditions to prevent hydrolysis and maintain its reactivity.[3][4]
-
Disposal: Consult your institution's safety guidelines for proper disposal of DCC and DCU waste.
References
- 1. proprep.com [proprep.com]
- 2. This compound | PPTX [slideshare.net]
- 3. The Role of this compound (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. reactionweb.io [reactionweb.io]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Workup [chem.rochester.edu]
Pfitzner-Moffatt Oxidation of Alcohols: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Pfitzner-Moffatt oxidation offers a mild and selective method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by dicyclohexylcarbodiimide (DCC) under nearly neutral conditions, making it particularly suitable for substrates sensitive to harsher oxidizing agents.
First reported by Pfitzner and Moffatt, this oxidation proceeds at room temperature, a notable advantage over many other oxidation protocols.[1][2] The reaction is valued for its ability to oxidize a wide range of alcohols, including allylic, benzylic, and propargylic types, with reported yields often exceeding 70%.[1] A key feature of the Pfitzner-Moffatt oxidation is the avoidance of over-oxidation of primary alcohols to carboxylic acids, a common challenge with stronger oxidants.
However, a significant drawback is the formation of a stoichiometric amount of dicyclohexylurea (DCU) as a byproduct, which is often insoluble and can complicate product purification.[3] Consequently, in many applications, the Pfitzner-Moffatt oxidation has been supplanted by the Swern oxidation, which generally offers higher yields and a more straightforward workup, albeit at cryogenic temperatures.[2]
Mechanism of Action
The Pfitzner-Moffatt oxidation is initiated by the acid-catalyzed activation of DMSO by DCC. This forms a reactive sulfonium (B1226848) intermediate. The alcohol substrate then attacks this intermediate, leading to the formation of an alkoxysulfonium salt. In the presence of a mild base, this salt undergoes an intramolecular rearrangement to yield the desired carbonyl compound, dimethyl sulfide, and the insoluble dicyclohexylurea.[1]
Applications in Research and Drug Development
The mild and selective nature of the Pfitzner-Moffatt oxidation makes it a valuable tool in the synthesis of complex molecules, particularly in the early stages of drug discovery and natural product synthesis.[4] Its ability to tolerate a variety of functional groups allows for the selective oxidation of alcohols in multifunctional compounds without the need for extensive protecting group strategies. The reaction's utility is particularly pronounced when dealing with acid-sensitive substrates where other oxidation methods might fail.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative examples of the Pfitzner-Moffatt oxidation, showcasing its application across various alcohol substrates.
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Catalyst/Acid | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl (B1604629) alcohol | Benzaldehyde | Pyridinium (B92312) trifluoroacetate (B77799) | DMSO/Benzene (B151609) | Room Temp. | 12 | ~90 |
| Cyclohexanol | Cyclohexanone | Pyridinium trifluoroacetate | DMSO | Room Temp. | 16 | ~85 |
| 1-Octanol | Octanal | Anhydrous Phosphoric Acid | DMSO | Room Temp. | 24 | ~75 |
| Geraniol | Geranial | Pyridinium trifluoroacetate | DMSO/DCM | Room Temp. | 8 | ~80 |
| Cholesterol | Cholestenone | Pyridinium trifluoroacetate | DMSO/Benzene | Room Temp. | 48 | ~70 |
Experimental Protocols
Protocol 1: General Procedure for the Pfitzner-Moffatt Oxidation of a Primary Alcohol to an Aldehyde
This protocol provides a general method for the oxidation of a primary alcohol, such as benzyl alcohol, to its corresponding aldehyde.
Materials:
-
Primary alcohol (e.g., benzyl alcohol, 1.0 eq)
-
This compound (DCC, 3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pyridinium trifluoroacetate (0.5 eq)
-
Anhydrous benzene or dichloromethane (B109758) (DCM)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMSO and a co-solvent such as benzene or DCM, add pyridinium trifluoroacetate (0.5 eq).
-
To this mixture, add a solution of DCC (3.0 eq) in the same co-solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 8 to 24 hours depending on the substrate.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU.
-
Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure aldehyde.
Protocol 2: Oxidation of a Secondary Alcohol to a Ketone and Workup for DCU Removal
This protocol details the oxidation of a secondary alcohol, for instance, cyclohexanol, and includes a specific workup procedure to address the removal of the dicyclohexylurea byproduct.
Materials:
-
Secondary alcohol (e.g., cyclohexanol, 1.0 eq)
-
This compound (DCC, 3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous phosphoric acid (catalytic amount)
-
Anhydrous diethyl ether
-
Oxalic acid or Malic acid
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the secondary alcohol (1.0 eq) in anhydrous DMSO.
-
Add a catalytic amount of anhydrous phosphoric acid to the solution.
-
Add DCC (3.0 eq) portion-wise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-48 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and add an excess of a solution of oxalic acid or malic acid in water to precipitate the remaining DCC and DCU as the corresponding oxalates or malates, which are more easily filtered.
-
Stir the mixture for 30 minutes, then filter to remove the precipitated solids.
-
Transfer the filtrate to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the pure ketone.
Visualizing the Pfitzner-Moffatt Oxidation
Diagrams of the signaling pathways, experimental workflows, and logical relationships are provided below using Graphviz (DOT language).
Caption: Reaction mechanism of the Pfitzner-Moffatt oxidation.
Caption: General experimental workflow for Pfitzner-Moffatt oxidation.
References
Application Notes and Protocols for the Synthesis of Acid Anhydrides using Dicyclohexylcarbodiimide (DCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexylcarbodiimide (DCC) is a potent and widely utilized dehydrating agent in organic synthesis, particularly for the formation of amide bonds, esters, and acid anhydrides.[1] This protocol focuses on the application of DCC for the synthesis of symmetrical acid anhydrides from carboxylic acids. The reaction proceeds under mild, typically ambient, conditions and is effective for a range of carboxylic acids.[1][2] A key advantage of this method is the precipitation of the dicyclohexylurea (DCU) byproduct from most common organic solvents, simplifying purification through filtration.[3] These application notes provide a detailed protocol, quantitative data for specific substrates, and a discussion of the reaction mechanism and potential side reactions.
Reaction Principle
The formation of an acid anhydride (B1165640) using DCC involves the activation of a carboxylic acid. Two equivalents of the carboxylic acid react with one equivalent of DCC. The DCC facilitates the dehydration of the two carboxylic acid molecules to form the corresponding anhydride.[4] The byproduct of this reaction is N,N'-dicyclohexylurea (DCU), a white solid that is largely insoluble in many organic solvents.[3]
Data Presentation
The following table summarizes the reported yields for the synthesis of various fatty acid anhydrides using DCC in carbon tetrachloride at room temperature.
| Carboxylic Acid | Anhydride Product | Reaction Time (hours) | Yield (%) | Reference |
| Caprylic Acid | Caprylic Anhydride | 15 | 87.5 | [2] |
| Palmitic Acid | Palmitic Anhydride | 15 | 94.5 | [2] |
| Stearic Acid | Stearic Anhydride | 15 | 88.5 | [2] |
| Oleic Acid | Oleic Anhydride | 15 | 92.0 | [2] |
Experimental Protocols
General Protocol for the Synthesis of Fatty Acid Anhydrides
This protocol is adapted from the synthesis of palmitic, stearic, caprylic, and oleic anhydrides.[2]
Materials:
-
Carboxylic acid (e.g., Palmitic acid)
-
This compound (DCC)
-
Anhydrous carbon tetrachloride (or other suitable anhydrous non-polar solvent like dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Dissolution of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve 2.0 mmol of the fatty acid in 15 mL of anhydrous carbon tetrachloride.
-
Preparation of DCC Solution: In a separate dry container, dissolve 1.0 mmol of DCC in 5 mL of anhydrous carbon tetrachloride.
-
Reaction Initiation: While stirring the carboxylic acid solution at room temperature, add the DCC solution.
-
Reaction Time: Continue stirring the reaction mixture at room temperature. The reaction is reported to be complete within 40 minutes for palmitic and oleic acids, although stirring for up to 15 hours has been documented to ensure completion.[2][5] The formation of a white precipitate (DCU) will be observed.
-
Isolation of Byproduct: Once the reaction is deemed complete, remove the precipitated DCU by filtration. Wash the filter cake with a small amount of fresh anhydrous solvent to recover any product that may be entrained.
-
Product Isolation: The filtrate contains the desired acid anhydride. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude anhydride can be further purified by recrystallization. For instance, recrystallization from petroleum ether at low temperatures can be employed.[4]
Note on Side Reactions: A potential side reaction is the formation of N-acyl-dicyclohexylurea (DCAU) via an intramolecular O-to-N acyl rearrangement.[6] The formation of this byproduct can be influenced by the solvent and the specific carboxylic acid used.[2] In some cases, particularly with arenecarboxylic acids, the N-acylurea may be the predominant or sole product.[7]
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the DCC-mediated formation of an acid anhydride.
Caption: Mechanism of DCC-mediated acid anhydride formation.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of acid anhydrides using DCC.
References
Application Notes and Protocols for the Dicyclohexylcarbodiimide (DCC) Mediated Synthesis of β-Lactam Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of β-lactam rings via intramolecular cyclization of β-amino acids using dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This method is of significant historical and practical importance in the field of medicinal chemistry, most notably for its application in the first total synthesis of penicillin.
Application Notes
This compound (DCC) is a powerful coupling agent widely utilized in organic synthesis to facilitate the formation of amide, ester, and anhydride (B1165640) linkages. In the context of β-lactam synthesis, DCC promotes the intramolecular cyclization of β-amino acids to form the strained four-membered azetidin-2-one (B1220530) ring, which is the core structural motif of penicillin and cephalosporin (B10832234) antibiotics.
The reaction proceeds through the activation of the carboxylic acid moiety of the β-amino acid by DCC, forming a highly reactive O-acylisourea intermediate. Subsequent nucleophilic attack by the amine group on the activated carbonyl carbon leads to the formation of the β-lactam ring and the byproduct, N,N'-dicyclohexylurea (DCU).
A primary challenge in DCC-mediated syntheses is the removal of the DCU byproduct, which is often insoluble in many common organic solvents and can complicate product purification. The protocols outlined below include optimized workup procedures to efficiently remove DCU by precipitation and filtration.
The choice of solvent and reaction conditions can significantly influence the yield of the β-lactam. While the formation of a strained four-membered ring can be challenging, DCC provides a valuable tool for this transformation under relatively mild conditions. The historical significance of this reaction is highlighted by its use in the final ring-closing step of Sheehan's total synthesis of Penicillin V.[1][2][3]
Data Presentation
The following table summarizes quantitative data for the DCC-mediated synthesis of a β-lactam ring, based on the landmark total synthesis of Penicillin V.
| Precursor | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenoxymethylpenicilloic acid | Penicillin V | DCC, NaOH | Dioxane/H₂O | Room Temperature | 33 | 11 | Sheehan, 1957.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of Penicillin V via DCC-Mediated Cyclization of Phenoxymethylpenicilloic Acid
This protocol is based on the final step of the total synthesis of Penicillin V as reported by John C. Sheehan.[1][2]
Materials:
-
Phenoxymethylpenicilloic acid
-
This compound (DCC)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the monosodium or monopotassium salt of phenoxymethylpenicilloic acid in a mixture of dioxane and water to a dilute concentration (e.g., 0.3-0.5 M).
-
Reagent Addition: To the stirred solution at room temperature, add a solution of this compound (DCC) (1.1-4 equivalents) in dioxane.
-
Reaction: Stir the reaction mixture at room temperature for 33 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.
-
Workup - DCU Removal:
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU.
-
Wash the filter cake with a small amount of cold dioxane or the reaction solvent to recover any entrained product.
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Penicillin V.
-
-
Purification: Further purification of the crude product can be achieved by chromatography or crystallization as required.
Safety Precautions:
-
DCC is a potent skin sensitizer (B1316253) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Dioxane is a flammable solvent and a suspected carcinogen. Handle with care in a fume hood.
Visualizations
Reaction Mechanism
Caption: Mechanism of DCC-mediated β-lactam ring formation.
Experimental Workflow
Caption: Experimental workflow for DCC-mediated β-lactam synthesis.
References
Application Notes and Protocols for a Typical DCC-Mediated Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely utilized coupling reagent in organic synthesis, primarily for the formation of amide bonds from carboxylic acids and amines.[1][2] This method is a cornerstone in peptide synthesis and is broadly applicable in medicinal chemistry and drug development for creating complex organic molecules.[1][3] The reaction proceeds through the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.[2][4] While effective, a primary challenge of DCC-mediated couplings is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which is largely insoluble in many common organic solvents.[1][3] This document provides a detailed experimental protocol for a typical DCC-mediated coupling reaction, including strategies for byproduct removal and relevant quantitative data.
Reaction Mechanism
The DCC-mediated amide coupling reaction involves two main stages:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (B86325) carbon of DCC, forming a highly reactive O-acylisourea intermediate.[2][4]
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of the desired amide and the insoluble dicyclohexylurea (DCU) byproduct.[2][4]
Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often employed to facilitate the reaction, increase yields, and suppress side reactions like racemization, particularly in peptide synthesis.[1][2] These additives can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and more readily reacts with the amine.[3]
Caption: The reaction mechanism of a DCC-mediated amide coupling.
Experimental Protocols
This section details a general procedure for the DCC-mediated coupling of a carboxylic acid and an amine.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.3 equiv)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent (e.g., THF, Ethyl Acetate)[5][6]
-
(Optional) Additive: 1-Hydroxybenzotriazole (HOBt) (1.1 equiv) or 4-(Dimethylamino)pyridine (DMAP) (0.1-0.3 equiv)[3][6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel, sintered glass funnel)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.0-1.2 equiv) in anhydrous DCM. If an additive such as HOBt or DMAP is used, it should also be added at this stage.[1][6]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.[1][3] This is done to control the reaction rate and minimize side reactions.[3]
-
DCC Addition: In a separate container, dissolve DCC (1.1-1.3 equiv) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 5-10 minutes.[1][3] A white precipitate of DCU should begin to form.[3]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.[3][6] The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup - DCU Removal: Upon completion of the reaction, the primary challenge is the removal of the DCU byproduct. The most common method is filtration.[1][5]
-
Filter the reaction mixture through a sintered glass funnel or a Büchner funnel to remove the precipitated DCU.[3]
-
Wash the filter cake with a small amount of cold reaction solvent to recover any product that may have been retained.[5]
-
Combine the filtrate and the washings. This solution contains the desired amide product.[3]
-
-
Aqueous Workup (Optional): The filtrate can be washed successively with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and DMAP, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[3][6]
-
Purification: The crude product is typically purified by column chromatography to remove any remaining impurities.[6]
Experimental Workflow
Caption: A typical experimental workflow for a DCC-mediated coupling reaction.
Data Presentation
Table 1: Typical Reaction Parameters
| Parameter | Typical Value | Reference(s) |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 equiv | [6] |
| Amine | 1.0 - 1.2 equiv | [6] |
| DCC | 1.1 - 1.3 equiv | [1][7] |
| HOBt (optional) | 1.1 equiv | [3] |
| DMAP (optional) | 0.1 - 0.3 equiv | [6] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp | [1][3] |
| Reaction Time | 4 - 24 hours | [3][6] |
| Solvent | DCM, THF, Ethyl Acetate | [5][6] |
| Yield | 70 - 99% | [4][7] |
Table 2: Solubility of Dicyclohexylurea (DCU) in Common Solvents
| Solvent | Solubility | Reference(s) |
| Dichloromethane (DCM) | Sparingly Soluble | [5] |
| Chloroform | Sparingly Soluble | [5] |
| Acetonitrile | Less Soluble | [5] |
| Carbon Tetrachloride | Less Soluble | [5] |
| Diethyl Ether | Sparingly Soluble | [5] |
| Dimethylformamide (DMF) | More Soluble | [3] |
| Water | Insoluble | [3] |
Safety Precautions
-
DCC is a potent skin sensitizer (B1316253) and allergen. [1] It should always be handled in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[1]
-
Avoid inhalation of DCC dust or vapors.[1]
-
Consult the Safety Data Sheet (SDS) for DCC before use.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Workup [chem.rochester.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
How to remove dicyclohexylurea (DCU) byproduct after DCC coupling.
Welcome to the Technical Support Center for dicyclohexylurea (DCU) removal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of compounds synthesized using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[1]
Frequently Asked Questions (FAQs)
Q1: What is 1,3-dicyclohexylurea (B42979) (DCU) and why is its removal challenging?
A1: 1,3-Dicyclohexylurea (DCU) is a byproduct formed during coupling reactions, such as esterifications or amidations, that use N,N'-dicyclohexylcarbodiimide (DCC).[1] While chemically inert, DCU's removal can be problematic due to its low solubility in many common organic solvents and water.[1][2] If not effectively removed, DCU can contaminate the final product, leading to inaccurate yield calculations and potential interference in subsequent applications.[1][3]
Q2: What are the primary methods for removing DCU from a reaction mixture?
A2: The most common strategies for DCU removal leverage its poor solubility in many organic solvents.[3] The primary methods include:
-
Filtration: As DCU often precipitates out of the reaction mixture, it can be removed by simple filtration.[1][3]
-
Precipitation/Crystallization: The crude product can be dissolved in a suitable solvent and cooled, or an anti-solvent can be added to selectively precipitate either the desired product or the DCU.[1][3]
-
Acidic Extraction: If the desired product is stable under acidic conditions, an acid wash can be employed to remove DCU.[3][4]
-
Column Chromatography: This technique can be used to separate the product from DCU based on their different affinities for the stationary phase.[5][6]
Q3: How do I choose the best solvent for washing away DCU?
A3: The ideal solvent is one in which your desired product is highly soluble, while DCU has low solubility. This differential solubility allows for the effective separation of the two compounds. It is often necessary to test a few different solvents to find the optimal one for your specific product. The solubility of DCU is known to increase with temperature in many organic solvents.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| DCU precipitates with my product. | - The chosen solvent does not provide sufficient differential solubility.- The cooling process is too rapid, leading to co-precipitation. | - Test a different solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3] |
| DCU remains in the filtrate with my product. | - The chosen solvent is too effective at dissolving DCU.- Not enough anti-solvent was added. | - Concentrate the solution and attempt to crystallize the product.- Add more of the anti-solvent to induce DCU precipitation.- Consider performing an acidic wash if your product is stable.[3] |
| Filtration is very slow. | - DCU has precipitated as a very fine powder. | - Use a filter aid such as Celite® to improve the filtration rate.[3][7] |
| NMR analysis still shows DCU contamination after washing. | - The washing procedure was not efficient enough.- Residual solvent is trapping DCU within the product. | - Repeat the washing procedure with a fresh portion of cold solvent.- Ensure the product is thoroughly dried to remove any residual solvent that might contain dissolved DCU.- Consider column chromatography for final purification.[3] |
Data Presentation: Solubility of Dicyclohexylurea (DCU)
The following table summarizes the solubility of DCU in various common organic solvents. This information can guide the selection of an appropriate solvent for filtration, washing, or crystallization.
| Solvent | Solubility | Temperature | Notes |
| Dichloromethane (DCM) | Soluble | Not Specified | DCU is soluble in DCM.[8] |
| N,N-Dimethylformamide (DMF) | Soluble | Not Specified | DCU is soluble in DMF.[3][8] |
| Ethanol | Soluble (especially when warm) | Not Specified | DCU can be crystallized from ethanol, indicating it is soluble in warm ethanol.[8] |
| Acetone | More Soluble | Not Specified | DCU is more soluble in acetone.[2] |
| Ethyl Acetate (B1210297) | Sparingly Soluble | Not Specified | Ethyl acetate can be used to precipitate DCU.[3] |
| Diethyl Ether | Sparingly Soluble | Not Specified | Can be used to precipitate DCU.[3] |
| Acetonitrile | Sparingly Soluble | Not Specified | Acetonitrile can be used to precipitate DCU by cooling the mixture.[8] |
| Water | Insoluble/Limited Solubility | Not Specified | DCU has limited solubility in water.[2][9] |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
This protocol is suitable when DCU has precipitated from the reaction mixture.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for 15-30 minutes to maximize DCU precipitation.[3]
-
Set up Filtration: Assemble a Büchner funnel with filter paper on a filter flask connected to a vacuum source.[3]
-
Filter the Mixture: Wet the filter paper with a small amount of the cold reaction solvent and apply the vacuum. Pour the reaction mixture into the funnel.[3]
-
Wash the Crude Product: If your product is the solid, wash the collected solid with a small amount of cold solvent to remove any remaining soluble impurities.[3]
-
Wash the DCU (Optional): If your product is in the filtrate, wash the collected DCU solid on the filter paper with a small amount of cold reaction solvent to recover any trapped product.[3]
-
Dry the Product: Dry the purified product under vacuum.[3]
Protocol 2: Removal of DCU by Precipitation with an Anti-Solvent
This protocol is effective when the desired product and DCU are both soluble in the reaction solvent.
-
Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure.[3]
-
Dissolve the Crude Product: Dissolve the residue in a minimum amount of a solvent in which your product is highly soluble, but DCU is less soluble (e.g., dichloromethane).[3]
-
Add Anti-Solvent: Slowly add an anti-solvent in which DCU is poorly soluble (e.g., hexane (B92381) or diethyl ether) until a precipitate (DCU) is observed.[3]
-
Cool and Filter: Cool the mixture in an ice bath for 15-30 minutes to complete the precipitation, then filter as described in Protocol 1.[3]
-
Isolate the Product: The desired product should be in the filtrate. Concentrate the filtrate to obtain the purified product.[3]
Protocol 3: Removal of DCU by Column Chromatography
This protocol is suitable for removing trace amounts of DCU or when other methods are ineffective.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent.
-
Select the Stationary and Mobile Phases: A common choice is a silica (B1680970) gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes.[4] However, the optimal system will depend on the polarity of your product.
-
Pack and Equilibrate the Column: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase.
-
Load the Sample and Elute: Carefully load the sample onto the column and begin elution with the mobile phase, gradually increasing the polarity.
-
Collect and Analyze Fractions: Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify those containing the purified product, free of DCU.
Mandatory Visualization
Caption: Workflow for selecting a DCU removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Racemization in DCC-Mediated Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of racemization during peptide synthesis using dicyclohexylcarbodiimide (DCC).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during DCC-mediated peptide synthesis?
A1: The primary cause of racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1][2] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent like DCC. The proton at the chiral α-carbon of this planar intermediate is acidic and can be abstracted by a base. Subsequent reprotonation can occur from either side, leading to a loss of stereochemical integrity.[2]
Q2: Which amino acid residues are most susceptible to racemization?
A2: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[1][3] Other susceptible amino acids, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[1] The use of urethane-based protecting groups like Fmoc, Boc, and Z generally helps in retaining the optical purity of the amino acids upon activation.[4]
Q3: How do additives like HOBt and HOAt suppress racemization?
A3: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are crucial for suppressing racemization when using carbodiimide (B86325) coupling reagents.[1][4] They react with the highly reactive O-acylisourea intermediate formed by DCC and the amino acid, converting it into a more stable active ester.[5][6] This new intermediate is less prone to forming the problematic oxazolone, thereby minimizing racemization while still being reactive enough to form the desired peptide bond.[1][7]
Q4: Can reaction conditions influence the extent of racemization?
A4: Yes, reaction conditions play a significant role. Lowering the reaction temperature, for instance to 0°C, can reduce the rate of racemization.[1] The choice of solvent is also important; less polar solvents may help in reducing racemization, although this is often constrained by the solubility of the reagents and the swelling of the resin in solid-phase peptide synthesis (SPPS).[1]
Q5: Are there alternatives to DCC for coupling racemization-prone residues?
A5: While DCC in combination with additives is effective, for particularly sensitive amino acids, phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents can be considered.[1] However, it is important to note that these reagents can also cause some degree of racemization.[1] The choice of coupling reagent should be carefully considered based on the specific amino acid sequence and the desired level of stereochemical purity.
Troubleshooting Guides
Issue: Significant Racemization Detected in the Final Peptide Product
This is a common issue that can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.
Step 1: Review Your Coupling Reagents and Additives
-
Problem: Using DCC or other carbodiimides without an additive can lead to significant racemization.[1]
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives like HOBt or HOAt.[1][4] For particularly difficult couplings, consider using Copper (II) chloride (CuCl₂) in addition to HOBt, as it has been shown to be highly effective in suppressing racemization.[3][8]
Step 2: Evaluate Your Reaction Conditions
-
Problem: Higher temperatures and polar solvents can accelerate the rate of racemization.[1]
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C. If reagent solubility and resin swelling permit, consider using a less polar solvent.[1]
Step 3: Check the Base Concentration
-
Problem: The presence of excess base can promote racemization through direct enolization of the oxazolone intermediate.[1]
-
Solution: Use the minimum amount of base necessary to facilitate the coupling reaction, especially when using aminium/uronium reagents which require a base for activation.[4] For DCC/HOBt couplings where the amino component is not a salt, additional base is often not required, which helps to keep racemization to a minimum.[4]
Step 4: Consider Pre-activation
-
Problem: Prolonged exposure of the activated amino acid before coupling can increase the risk of racemization.
-
Solution: A short pre-activation of the protected amino acid with the coupling reagent and additive for 1-5 minutes before adding it to the peptide-resin can sometimes reduce the risk of racemization.[1]
Quantitative Data Summary
The extent of racemization is highly dependent on the specific amino acid, coupling reagents, additives, and reaction conditions. The following table provides a comparison of epimerization percentages for different coupling agents.
| Amino Acid | Coupling Agent/Solvent | Epimerization (%) |
| Ala | DCC/DCM | 10 |
| Leu | DCC/DCM | 14 |
| Phe | DCC/DCM | 18 |
| Val | DCC/DCM | 5 |
| Ile | DCC/DCM | 9 |
| Ala | EDC/DCM | 25 |
| Leu | EDC/DCM | 25 |
| Phe | EDC/DCM | 21 |
| Val | EDC/DCM | 22 |
| Ile | EDC/DCM | 29 |
| - | DCC-HOBt/DMF | 0.8 - 6.0 |
Data sourced from a comparative study on epimerization.[9]
Experimental Protocols
Protocol 1: General Procedure for a DCC/HOBt Coupling Cycle in SPPS to Minimize Racemization
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of HOBt.
-
Add 3-5 equivalents of DCC.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activation mixture to the washed resin.
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sensitive amino acids, the reaction can be extended and conducted at 0°C.[1]
-
Washing: Wash the resin with DMF to remove excess reagents and the dicyclohexylurea (DCU) byproduct.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.
Protocol 2: Analysis of Racemization by Chiral HPLC
This method involves the synthesis of a model dipeptide and subsequent analysis by chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the diastereomers.
-
Dipeptide Synthesis:
-
Dissolve Fmoc-L-Phe-OH (1.0 eq), H-L-Leu-OMe·HCl (1.0 eq), and HOBt (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1.0 eq) and stir for 5 minutes.
-
Add DCC (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.[2]
-
-
Sample Preparation for HPLC:
-
Dissolve the crude dipeptide in the mobile phase.
-
-
HPLC Analysis:
-
Inject the sample onto a chiral HPLC column (e.g., cellulose (B213188) or amylose-based).
-
Use an appropriate mobile phase gradient to separate the diastereomers.
-
The percentage of the undesired diastereomer corresponds to the extent of racemization. The purity is often determined by measuring the peak area at a specific wavelength (e.g., 214 nm for the peptide backbone).[10]
-
Visualizations
Caption: Mechanism of racemization via the oxazolone intermediate.
Caption: Role of HOBt/HOAt in suppressing racemization.
Caption: Troubleshooting workflow for racemization in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. The Role of this compound (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
Preventing N-acylurea formation as a side reaction in DCC chemistry.
Technical Support Center: DCC Coupling Chemistry
Welcome to the technical support center for DCC-mediated coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the formation of N-acylurea, a common and problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea and why is it a problem in DCC coupling reactions?
A1: N-acylurea is a non-reactive byproduct formed during DCC-mediated coupling reactions.[1] It arises from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[2][3] This side reaction is problematic because it terminates the desired reaction pathway, consuming the activated carboxylic acid and reducing the overall yield of the target amide or ester.[4][5] Furthermore, N-acylurea can be difficult to separate from the desired product during purification.[1][5]
Q2: What is the mechanism of N-acylurea formation?
A2: The mechanism begins with the activation of a carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[1][4] This intermediate is intended to react with a nucleophile (like an amine) to form the desired amide bond. However, it can undergo an intramolecular O-to-N acyl migration, rearranging to the more stable, but unreactive, N-acylurea.[1][3][5] This rearrangement is a competing side reaction that lowers the efficiency of the desired coupling.[6]
Q3: How do additives like HOBt and DMAP help prevent N-acylurea formation?
A3: Additives are crucial for suppressing N-acylurea formation.
-
1-Hydroxybenzotriazole (HOBt): HOBt intercepts the O-acylisourea intermediate to form an active ester.[1][5] This HOBt-ester is more stable than the O-acylisourea and less prone to rearrangement, but still sufficiently reactive to couple with the amine.[1][5] This strategy minimizes both N-acylurea formation and racemization, especially in peptide synthesis.[1][7]
-
4-Dimethylaminopyridine (B28879) (DMAP): In esterifications, catalytic amounts of DMAP act as a nucleophilic catalyst.[1][8] It reacts with the O-acylisourea to generate a highly reactive acylated pyridinium (B92312) intermediate, which accelerates the desired reaction with the alcohol and effectively prevents the rearrangement to N-acylurea.[8][9]
Q4: Are there alternative coupling reagents that avoid the N-acylurea problem?
A4: Yes, several classes of coupling reagents are less prone to this side reaction.
-
Water-Soluble Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular alternative. Its corresponding urea (B33335) byproduct is water-soluble, which greatly simplifies purification via aqueous extraction.[10][11]
-
Diisopropylcarbodiimide (DIC): DIC is chemically similar to DCC but is a liquid, which can be easier to handle.[2] Its byproduct, diisopropylurea (DIU), is generally more soluble in organic solvents than DCC's byproduct (DCU), which can aid in purification.[7][10]
-
Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): Reagents like HATU, HBTU, and PyBOP are generally more efficient and lead to less racemization than DCC.[12][13] They are often the preferred choice for difficult or sensitive couplings, such as in the synthesis of sterically hindered peptides.[9][14]
Troubleshooting Guide
Problem: My reaction yield is low, and I suspect N-acylurea formation. What steps should I take?
This troubleshooting workflow provides a systematic approach to diagnose and solve issues related to N-acylurea formation.
Caption: Troubleshooting workflow for low yield in DCC-mediated reactions.
Detailed Steps:
-
Analyze Byproducts: Before making changes, confirm the presence of N-acylurea. Use techniques like LC-MS to identify masses corresponding to your starting materials, desired product, dicyclohexylurea (DCU), and the N-acylurea adduct.
-
Optimize Reaction Conditions:
-
Temperature: Initiate the reaction at 0°C to control the initial rate of activation and minimize side reactions.[1] The reaction can then be allowed to warm to room temperature.[1] Higher temperatures can increase the rate of N-acylurea formation.[3]
-
Solvent: The choice of solvent is critical. The rate of rearrangement from O-acylisourea to N-acylurea is largely independent of the solvent, but the rate of the desired reaction is not.[15] Dichloromethane (DCM) is commonly used because the DCU byproduct is poorly soluble and precipitates, simplifying its removal.[1] Acetonitrile is another good option as DCU is even less soluble in it than in DCM.[16]
-
-
Use Additives: The most effective way to suppress N-acylurea is to use an additive.
-
Switch Coupling Reagents: If optimization fails, consider a different coupling reagent. For sterically hindered or sensitive substrates, uronium salts like HATU often give superior results.[9][19] For simpler purification, EDC is an excellent choice due to the water solubility of its urea byproduct.[10]
Data Presentation
Table 1: Solubility of Dicyclohexylurea (DCU) in Common Solvents
Proper solvent selection is key to managing the primary byproduct of DCC, which can simplify overall purification.
| Solvent | Solubility | Implication for Workup |
| Dichloromethane (DCM) | Largely Insoluble | Preferred reaction solvent; DCU precipitates and can be filtered off.[1] |
| Chloroform | Sparingly Soluble | Similar to DCM.[16] |
| Acetonitrile | Less Soluble than DCM | Excellent choice for precipitating DCU.[16] |
| Diethyl Ether | Sparingly Soluble | Can be used to precipitate DCU from a concentrated reaction mixture.[16] |
| Dimethylformamide (DMF) | More Soluble | Not ideal for DCU precipitation during the reaction.[1] |
| Ethanol | More Soluble | Used during workup if dissolving DCU is necessary.[1] |
Data compiled from multiple sources.[1][16]
Table 2: Comparison of Common Coupling Reagents
This table provides a high-level comparison to aid in reagent selection.
| Reagent/System | Key Advantage | Common Byproduct | Primary Application | Cost |
| DCC | Cost-effective | DCU (insoluble) | General amide/ester synthesis | Low[10] |
| DCC/HOBt | Suppresses racemization & N-acylurea | DCU (insoluble) | Peptide synthesis[1][7] | Low-Med |
| EDC | Water-soluble byproduct | EDU (water-soluble) | Bioconjugation, aqueous media[10] | Medium |
| DIC/Oxyma | Good racemization suppression | DIU (soluble) | Solid-phase peptide synthesis[12] | Medium |
| HATU | High efficiency, low racemization | Tetramethylurea (soluble) | Difficult/hindered couplings[19] | High |
Information collated from various sources.[1][7][10][12][19]
Experimental Protocols & Visualizations
Protocol 1: General DCC Coupling for Amide Bond Formation with HOBt
This protocol is designed to minimize N-acylurea formation and racemization.[1]
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the amino acid ester hydrochloride (1.0 eq), followed by the tertiary base (NMM or DIEA) (1.0 eq) to neutralize the salt.
-
Cool the reaction mixture to 0°C in an ice bath with continuous stirring.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.[1]
-
Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture again to encourage further DCU precipitation.[1]
-
Filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Proceed with a standard aqueous workup on the filtrate to remove the base and any remaining HOBt.
-
Purify the crude product via flash column chromatography if necessary.
Caption: Experimental workflow for DCC/HOBt mediated amide synthesis.
Reaction Mechanism Visualization
The following diagram illustrates the key reaction pathways in a DCC coupling.
Caption: DCC reaction pathways showing N-acylurea formation and HOBt suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. mri.ext.unb.ca [mri.ext.unb.ca]
- 16. Workup [chem.rochester.edu]
- 17. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
Purification techniques for products synthesized with Dicyclohexylcarbodiimide.
Welcome to the Technical Support Center for DCC-mediated synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of products synthesized using N,N'-Dicyclohexylcarbodiimide (DCC).
Frequently Asked Questions (FAQs)
Q1: What is N,N'-dicyclohexylurea (DCU) and why is its removal a common challenge?
A1: N,N'-dicyclohexylurea (DCU) is the primary byproduct generated during coupling reactions that use DCC.[1] The DCC reagent activates a carboxylic acid, and in the process, it is converted into DCU.[2][3] The primary difficulty in removing DCU stems from its low solubility in many common organic solvents, which can lead to product contamination, affecting final purity and yield.[1][4]
Q2: What are the principal strategies for removing DCU from a reaction mixture?
A2: The most effective methods for DCU removal leverage its poor solubility. The main techniques include:
-
Filtration: This is the most common approach. Since DCU is often insoluble in the reaction solvent (e.g., dichloromethane, acetonitrile), it precipitates and can be removed by simple filtration.[1][4][5]
-
Crystallization/Precipitation: The solubility of DCU is temperature-dependent.[4] You can either cool the reaction mixture to maximize DCU precipitation or add an "anti-solvent" (a solvent in which your product is soluble, but DCU is not, like hexane (B92381) or diethyl ether) to selectively precipitate the DCU.[5]
-
Chromatography: While flash column chromatography can be used, DCU may co-elute with the desired product in common solvent systems like ethyl acetate/hexane.[6][7] Modifying the eluent, for example by adding chloroform, can sometimes improve separation.[6]
-
Acidic Extraction: For products stable under acidic conditions, washing the reaction mixture with a dilute acid solution (e.g., 0.5 N HCl) can help remove DCU and other basic impurities.[8][9]
Q3: Are there alternative coupling reagents that avoid the formation of insoluble DCU?
A3: Yes, several alternatives to DCC can significantly simplify product purification by avoiding insoluble byproducts.[4]
-
EDC (or EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide. Its corresponding urea (B33335) byproduct is also water-soluble, making it easily removable through a simple aqueous workup.[4][10] This is often the preferred reagent when dealing with sensitive products or for biological applications.[10]
-
DIC: N,N'-Diisopropylcarbodiimide is chemically similar to DCC, but its byproduct, diisopropylurea, is more soluble in organic solvents than DCU, which can facilitate its removal during purification.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Filtration is very slow. | The filter paper is clogged with fine DCU particles.[4] | 1. Gently scrape the surface of the filter cake to expose a fresh surface.[4]2. Use a larger Büchner funnel with vacuum to increase the surface area and speed up the process.[4]3. Use a filter aid like Celite®. Create a small pad of Celite® over the filter paper before filtering to trap fine particles.[4][8] |
| DCU is still present in the product after filtration (confirmed by NMR). | 1. DCU has some residual solubility in the reaction solvent.2. The DCU particles are too fine and passed through the filter paper.[4] | 1. Concentrate the filtrate, redissolve it in a minimal amount of a solvent like ether or ethyl acetate, and cool it in a refrigerator or ice bath to precipitate the remaining DCU, then filter again.[8][9]2. Perform a liquid-liquid extraction. If your product is stable, wash the organic solution with dilute HCl, followed by a saturated sodium bicarbonate solution.[8]3. If other methods fail, purify by flash column chromatography. Be aware that DCU can be difficult to separate.[6] |
| The desired product precipitates along with the DCU. | The product has low solubility in the reaction solvent. | 1. Attempt to find a solvent system where the product is soluble but DCU is not. This may require screening several solvents.2. After filtering the mixture of product and DCU, try washing the solid with a solvent that dissolves the product but not the DCU.3. Consider performing the reaction in a different solvent, such as acetonitrile (B52724) or carbon tetrachloride, where DCU is even less soluble.[8][9] |
| Traces of unreacted DCC remain in the product. | The reaction was not fully quenched or the workup was insufficient. | 1. Before workup, add a small amount of a carboxylic acid like acetic acid to the reaction mixture and stir for an hour to quench any remaining DCC, converting it to DCU.[12]2. Unreacted DCC can often be removed by column chromatography. |
Quantitative Data: DCU Solubility
The choice of solvent is critical for effective DCU removal. The following table summarizes the solubility of DCU in various common organic solvents. Precise quantitative data is not widely available, so this should be used as a guideline.[13]
| Solvent | Temperature (°C) | Solubility (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 | ~5 mg/mL | Requires warming and sonication.[13] |
| Ethanol | Not Specified | ≥ 2.5 mg/mL | DCU is soluble in hot/boiling ethanol.[6][14][15] |
| Water | Not Specified | < 1% (< 0.1 mg/mL) | Very poorly soluble.[16] |
| Acetone | Not Specified | Soluble | Can be used to precipitate DCU upon cooling.[7] |
| Dichloromethane (DCM) | Not Specified | Sparingly soluble | A common reaction solvent where DCU often precipitates.[6] |
| Acetonitrile (ACN) | Not Specified | Poorly soluble | A good solvent choice for precipitating DCU.[6][9] |
Experimental Protocols
Protocol 1: DCU Removal by Direct Filtration
This method is ideal when DCU has low solubility and precipitates directly from the reaction solvent.[5]
-
Cool the Reaction: Once the reaction is complete, cool the mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[5]
-
Prepare for Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly. Place the funnel on a clean filter flask connected to a vacuum source.[1]
-
Wet the Filter: Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Filter the Mixture: Turn on the vacuum and pour the cooled reaction mixture into the funnel.[1]
-
Wash the Precipitate: Wash the collected DCU solid on the filter with a minimal amount of cold reaction solvent to recover any trapped product.[1]
-
Collect the Filtrate: The filtrate contains your desired product and is ready for further workup (e.g., aqueous washes, drying, and concentration).[1]
Protocol 2: DCU Removal by Precipitation with an Anti-Solvent
This protocol is effective when both the desired product and DCU are soluble in the reaction solvent.[5]
-
Concentrate the Mixture: If necessary, remove the reaction solvent under reduced pressure (rotary evaporation).
-
Redissolve the Crude Product: Dissolve the crude residue in a minimum volume of a solvent in which both the product and DCU are soluble.
-
Add Anti-Solvent: Slowly add an anti-solvent in which DCU is poorly soluble (e.g., hexane or diethyl ether) while stirring. Continue adding until a precipitate (DCU) is observed and no more forms.[5]
-
Cool and Filter: Cool the mixture in an ice bath for 15-30 minutes to complete the precipitation, then filter using the procedure described in Protocol 1.[5]
-
Isolate the Product: The desired product should remain in the filtrate. Concentrate the filtrate to obtain the crude product, which can then be further purified if necessary.[5]
Visual Guides
Workflow for DCC Coupling and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Workup [chem.rochester.edu]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in DCC-Mediated Couplings
I have gathered a significant amount of information from the executed searches. I have found details on the DCC coupling mechanism, the impact of steric hindrance, and various troubleshooting strategies, including the use of additives and alternative coupling reagents. I have also found some quantitative data comparing the yields of different coupling agents (DCC, HATU, HBTU, etc.) for hindered substrates, as well as the effect of additives like DMAP and HOBt. Several sources provide general experimental protocols for DCC couplings and for using alternative reagents.
However, to create a truly comprehensive technical support center, I need to consolidate and structure this information more effectively. Specifically, I need to:
-
Organize the troubleshooting advice into a clear question-and-answer format.
-
Extract and compile the quantitative yield data into well-structured tables for easy comparison.
-
Synthesize the information from various sources into detailed, step-by-step experimental protocols for the key methods identified.
-
Create the mandatory Graphviz diagrams to visually represent the concepts and workflows.
Given the wealth of information I've already collected, I believe I can proceed with the existing data to fulfill the user's request. I will now move on to structuring the content, creating the tables and diagrams, and writing the detailed protocols. Therefore, I do not need to perform additional searches at this time.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding challenges encountered during N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling reactions, with a specific focus on overcoming issues related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a DCC-mediated coupling reaction?
A1: DCC is a chemical reagent used to facilitate the formation of amide and ester bonds. The reaction proceeds through the activation of a carboxylic acid by DCC. The carbodiimide (B86325) functional group of DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine (to form an amide) or an alcohol (to form an ester), leading to the desired product and the byproduct, dicyclohexylurea (DCU).[1][2][3]
Q2: How does steric hindrance affect the efficiency of DCC-mediated couplings?
A2: Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, can significantly reduce the efficiency of DCC-mediated couplings. Bulky substituents on either the carboxylic acid or the amine can physically block the approach of the nucleophile to the activated O-acylisourea intermediate, slowing down or even preventing the desired reaction from occurring.[4][5] This can lead to low yields and the formation of side products.
Q3: What are the common side reactions observed in DCC couplings, especially with sterically hindered substrates?
A3: A primary side reaction is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, if not promptly attacked by the desired nucleophile, undergoes an intramolecular rearrangement. This side reaction is more prevalent with sterically hindered substrates where the desired nucleophilic attack is slow. Another potential side reaction is the formation of a symmetric anhydride (B1165640) if a second molecule of the carboxylic acid reacts with the O-acylisourea intermediate.[1]
Q4: My DCC coupling with a sterically hindered substrate is giving a low yield. What are the initial troubleshooting steps?
A4: When facing low yields with sterically hindered substrates, consider the following initial steps:
-
Increase Reaction Time: Sterically hindered reactions are often slower. Extending the reaction time can allow the coupling to proceed to completion.
-
Increase Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as excessive heat can lead to side reactions and racemization.
-
Use of Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) can significantly improve coupling efficiency.
Q5: How do additives like HOBt and DMAP improve DCC-mediated couplings?
A5:
-
HOBt: HOBt reacts with the O-acylisourea intermediate to form an activated HOBt-ester. This new intermediate is more stable than the O-acylisourea, reducing the likelihood of N-acylurea formation. The HOBt-ester is also highly reactive towards the amine, facilitating the desired amide bond formation.
-
DMAP: DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the amine, thereby accelerating the coupling reaction.[6][7][8][9]
Troubleshooting Guide: Enhancing Yields in Sterically Hindered Couplings
This guide provides specific solutions to common problems encountered during DCC-mediated couplings with sterically demanding substrates.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Severe steric hindrance | Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU and HBTU, or phosphonium (B103445) salts like PyBOP, are generally more effective for sterically demanding couplings.[4][10] |
| Inefficient activation of the carboxylic acid | The addition of HOBt or DMAP can enhance the activation and improve yields.[6][11] | |
| Formation of significant N-acylurea byproduct | Slow reaction with the amine allows for rearrangement of the O-acylisourea intermediate. | Use HOBt as an additive to form a more stable activated ester, which is less prone to rearrangement. |
| Difficulty in removing the DCU byproduct | DCU is often insoluble and precipitates from the reaction mixture, but complete removal can be challenging. | Filter the reaction mixture to remove the bulk of the DCU. For residual DCU, consider precipitating it out by concentrating the reaction mixture and taking it up in a solvent where DCU has low solubility, such as diethyl ether, followed by filtration.[5] Alternatively, using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for the removal of the urea (B33335) byproduct through aqueous workup.[3][12] |
| Racemization of chiral centers | Harsh reaction conditions or the nature of the activated intermediate. | The use of additives like HOBt can help suppress racemization.[13] Maintaining mild reaction temperatures is also crucial. |
Comparative Data: Coupling Reagent Performance
The choice of coupling reagent is critical when dealing with steric hindrance. The following table summarizes the performance of various reagents in challenging coupling scenarios.
| Coupling Reagent | Substrates | Conditions | Yield | Reference |
| DCC/DMAP | Diphenylacetic acid and diisopropylamine | - | No product observed | [14] |
| TaCl5 | Diphenylacetic acid and diisopropylamine | - | 20% | [14] |
| BTFFH | Diphenylacetic acid and diisopropylamine | CH2Cl2, 80°C | 71% | [14] |
| DCC/DMAP | Boc-Val-OH and 4-amino-N-(4-methoxybenzyl)benzamide | CH2Cl2, 23°C, 4h | 28% | [11] |
| DCC/DMAP/HOBt (cat.) | Boc-Val-OH and 4-amino-N-(4-methoxybenzyl)benzamide | Acetonitrile, 23°C, 42h | 51% | [11] |
| EDC/DMAP/HOBt (cat.) | Boc-Val-OH and 4-amino-N-(4-methoxybenzyl)benzamide | Acetonitrile, 23°C, 16h | 72% | [11] |
| Pivaloyl mixed anhydride | Boc-Phe-Xaa-Phe-OBzl (Xaa = (NMe)Aib) | - | <10% | [1] |
| HBTU (excess) | Boc-Phe-Xaa-Phe-OBzl (Xaa = (NMe)Aib) | Room Temperature | Significant Yield | [1] |
| PyBroP (excess) | Boc-Phe-Xaa-Phe-OBzl (Xaa = (NMe)Aib) | Room Temperature | Significant Yield | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for DCC/HOBt Mediated Coupling
This protocol describes a standard method for amide bond formation using DCC with HOBt as an additive, which is particularly useful for reducing side reactions.
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) to the solution and stir for 30-60 minutes at 0 °C. A white precipitate of DCU may begin to form.
-
Coupling: Add the amine (1.0 equivalent) to the reaction mixture. If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.0-1.2 equivalents) to neutralize it.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.
-
Wash the filtrate sequentially with a weak acidic solution (e.g., 1N HCl), a weak basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.
Protocol 2: Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is recommended for challenging couplings where DCC/HOBt may be inefficient.
-
Reactant Preparation: In a reaction vessel, dissolve the N-protected sterically hindered amino acid (1.0 equivalent) and HATU (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF.
-
Activation: Add a non-nucleophilic base such as DIPEA (2.0 equivalents) to the solution. The mixture may change color, indicating activation. Allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
Coupling: Add the amine component (1.0 equivalent) to the activated amino acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature may be moderately increased (e.g., to 40-50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Chemistry
The following diagrams illustrate the key chemical pathways and decision-making processes involved in DCC-mediated couplings.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dicyclohexylcarbodiimide(DCC) vs 4-(Dimethylamino)pyridine(DMAP): the difference between the two_Chemicalbook [chemicalbook.com]
- 8. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. bachem.com [bachem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Improving the efficiency of DCC reactions with additives like HOBt or DMAP.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N'-Dicyclohexylcarbodiimide (DCC) for coupling reactions. The focus is on improving reaction efficiency through the use of common additives, 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP).
Frequently Asked Questions (FAQs)
Q1: My DCC coupling reaction is giving a low yield. What are the primary reasons and how can I improve it?
A1: Low yields in DCC coupling reactions are common and can stem from several factors. The primary culprits are often the formation of a stable N-acylurea byproduct, which terminates the reaction, and slow reaction kinetics.[1] To enhance the yield, consider the following:
-
Add HOBt: HOBt acts as a relay agent, intercepting the highly reactive O-acylisourea intermediate to form a more stable HOBt-ester. This active ester is less prone to rearrangement and reacts efficiently with the amine component, thereby boosting the product yield.[2][3]
-
Incorporate DMAP: In esterifications, DMAP serves as a potent acyl transfer catalyst, significantly accelerating the reaction rate and suppressing the formation of the N-acylurea side product.[1]
-
Optimize Reaction Conditions: Ensure your reagents are anhydrous, as DCC is moisture-sensitive.[4] Running the reaction at 0°C initially and then allowing it to warm to room temperature can also help to control the reaction and minimize side products.
Q2: I am observing significant racemization in my peptide coupling reaction. How can HOBt help?
A2: Racemization is a critical issue in peptide synthesis, particularly when coupling amino acid fragments. The O-acylisourea intermediate formed with DCC is highly reactive and can lead to the loss of stereochemical integrity. The addition of HOBt mitigates racemization by converting the O-acylisourea into a more stable active ester.[2][5] This intermediate is less susceptible to racemization and reacts cleanly with the amine component to form the desired peptide bond with its stereochemistry intact.[2]
Q3: How do I remove the dicyclohexylurea (DCU) byproduct from my reaction mixture?
A3: The removal of the DCU byproduct is a frequent challenge in DCC couplings due to its limited solubility in many organic solvents.[5] Here are some common strategies for its removal:
-
Filtration: DCU is often insoluble in the reaction solvent (e.g., dichloromethane (B109758), acetonitrile) and can be removed by simple filtration.[5]
-
Solvent Precipitation: After the reaction, concentrating the mixture and adding a solvent in which DCU is poorly soluble (like diethyl ether) can precipitate the byproduct, which can then be filtered off.
-
Alternative Carbodiimides: For solid-phase peptide synthesis or instances where DCU removal is particularly problematic, consider using a water-soluble carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea (B33335) byproduct is water-soluble and can be easily removed with an aqueous workup.
Q4: When should I use HOBt versus DMAP as an additive?
A4: The choice between HOBt and DMAP depends on the specific type of coupling reaction you are performing.
-
HOBt is primarily used in amide bond formation , especially in peptide synthesis, to suppress racemization and improve yields.[2][5]
-
DMAP is the additive of choice for esterification reactions (Steglich esterification), where it acts as a catalyst to accelerate the reaction and prevent the formation of N-acylurea.[1] While DMAP can be used in amide bond formation, its basicity can sometimes increase the risk of racemization with sensitive substrates.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. Formation of N-acylurea byproduct. Steric hindrance. | Add HOBt (for amides) or a catalytic amount of DMAP (for esters) to improve activation and suppress side reactions. Increase the reaction time or temperature, monitoring for product degradation. For sterically hindered substrates, consider using a more potent coupling reagent system like HATU/DIPEA. |
| Presence of a Major Byproduct with a Similar Polarity to the Product | The byproduct is likely N-acylurea. | Add HOBt to the reaction mixture. HOBt intercepts the O-acylisourea intermediate, preventing its rearrangement to N-acylurea. |
| Racemization of Chiral Centers (especially in peptide synthesis) | The O-acylisourea intermediate is prone to epimerization. | The addition of HOBt is highly recommended to form a more stable active ester that is less susceptible to racemization. |
| Difficulty Removing the DCU Byproduct | DCU has precipitated along with the product or remains in solution. | Choose a reaction solvent in which DCU is highly insoluble (e.g., acetonitrile) to facilitate its removal by filtration. After the reaction, perform a precipitation step by adding a solvent like diethyl ether. If purification remains challenging, consider using EDC as the coupling agent for easier workup. |
Data Presentation
The following table summarizes the quantitative impact of HOBt and DMAP on the yield of DCC-mediated coupling reactions based on literature data.
| Reaction Type | Coupling Reagents | Yield (%) | Key Observation | Reference |
| Amide Synthesis (Electron Deficient Amine) | DCC, DMAP | 28% | The reaction is sluggish without HOBt. | [6] |
| Amide Synthesis (Electron Deficient Amine) | DCC, DMAP, HOBt (catalytic) | 51% | The addition of catalytic HOBt significantly improves the yield. | [6] |
| Esterification (Steglich Esterification) | DCC | Low to Moderate | The reaction is slow and prone to N-acylurea formation without a catalyst. | [1] |
| Esterification (Steglich Esterification) | DCC, DMAP (catalytic) | Good to Excellent | DMAP acts as an effective acyl transfer catalyst, accelerating the reaction and improving the yield. | [1] |
Experimental Protocols
Protocol 1: General Procedure for DCC/HOBt Mediated Amide Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) to the stirred solution.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then add the amine (1.0 equivalent). Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0°C to further precipitate the DCU byproduct. Filter the mixture to remove the DCU, washing the solid with a small amount of cold solvent.
-
Purification: The filtrate can then be subjected to a standard aqueous workup and purified by column chromatography to isolate the desired amide.
Protocol 2: General Procedure for DCC/DMAP Mediated Esterification (Steglich Esterification)
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0°C. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture at 0°C.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. A white precipitate of DCU will form.
-
Workup: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanisms of DCC coupling without additives, with HOBt, and with DMAP.
Caption: A generalized experimental workflow for a DCC coupling reaction.
Caption: A decision tree for troubleshooting common issues in DCC coupling reactions.
References
Technical Support Center: Dicyclohexylcarbodiimide (DCC) Coupling Reactions
Welcome to the technical support center for dicyclohexylcarbodiimide (DCC) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during amide and ester synthesis using DCC.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and problems that arise when a DCC coupling reaction fails to proceed as expected.
Q1: My reaction has stalled, and I still see my starting materials by TLC/LC-MS. What are the likely causes?
A1: Several factors can lead to an incomplete or failed DCC reaction:
-
Poor Reagent Quality: DCC is sensitive to moisture and can hydrolyze over time, reducing its activity.[1] Ensure you are using fresh, high-quality DCC from a reputable supplier and that it has been stored under anhydrous conditions.
-
Presence of Water: Anhydrous conditions are critical for DCC couplings.[2] Water can hydrolyze the highly reactive O-acylisourea intermediate back to the starting carboxylic acid, halting the reaction.[2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Insufficient Activation: The carboxylic acid may not be activating efficiently. This can be due to steric hindrance near the carboxyl group or electronic effects.
-
Low Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-deficient amines/alcohols may react too slowly with the activated intermediate.
-
Incorrect Stoichiometry: Ensure you are using the correct equivalents of reagents. Typically, 1.0 to 1.1 equivalents of DCC are used.[3]
Q2: I see a lot of a white precipitate in my reaction, but it's not my product. What is it and how do I get rid of it?
A2: The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC reaction.[3] While its insolubility is often an advantage for purification, it can sometimes complicate the process.
-
Removal: The primary method for removing DCU is filtration.[4] Since DCU is largely insoluble in common reaction solvents like dichloromethane (B109758) (DCM), ethyl acetate, and acetonitrile, most of it can be removed by filtering the reaction mixture.[4][5]
-
For Trace Amounts: If trace amounts of DCU remain in your filtrate, you can often remove them by:
-
Concentrating the filtrate and redissolving the crude product in a minimal amount of a solvent where the product is soluble but DCU is not (e.g., diethyl ether, cold acetonitrile, or cold ethyl acetate), followed by another filtration.[6][7][8]
-
Purification via column chromatography. Adding a small amount of a more polar solvent like chloroform (B151607) to the eluent can help dissolve any lingering DCU, allowing it to be separated from your product.[7]
-
Q3: My yield is low, and I've identified a major side product. What are the common side reactions with DCC?
A3: The two most common side reactions that reduce yield are:
-
N-acylurea Formation: The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[1][2] This is more common with sterically hindered substrates or when the nucleophile (amine) is slow to react.
-
Symmetrical Anhydride (B1165640) Formation: Two molecules of the carboxylic acid can react with the O-acylisourea intermediate to form a symmetrical anhydride. While this anhydride is also an acylating agent, this pathway consumes an extra equivalent of your starting acid, potentially lowering the yield if the amine is the limiting reagent.[9]
-
Racemization: In peptide synthesis involving chiral amino acids, the activated intermediate is susceptible to racemization.[1]
Q4: How can I suppress side reactions and improve my reaction's success rate?
A4: The use of additives is highly recommended to improve yields and minimize side reactions.
-
For Suppressing Racemization and N-acylurea Formation: Additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently used.[9] They react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and rearrangement but still highly reactive towards the amine.[1][9]
-
For Esterifications (Steglich Esterification): The addition of a catalytic amount (0.1-0.3 eq.) of 4-(Dimethylamino)pyridine (DMAP) is crucial.[3][10] DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction.[11]
Visualizing the Process
To better understand the reaction and troubleshooting steps, refer to the diagrams below.
Alternative Reagents and Methods
When DCC fails, especially with challenging substrates (e.g., sterically hindered or electron-poor), switching to a different class of coupling reagent is often the best solution.[12]
| Reagent Class | Example(s) | Key Advantages | Key Disadvantages |
| Carbodiimides | EDC, DIC | EDC: Water-soluble reagent and byproduct, ideal for easy aqueous workup.[13][14] DIC: Byproduct is more soluble in organic solvents than DCU, simplifying purification in some cases.[13] | Can still be inefficient for difficult couplings; risk of racemization without additives.[15] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High coupling efficiency, rapid reaction rates, and excellent suppression of racemization, especially HATU.[16][17] Ideal for difficult sequences.[16] | Higher cost compared to carbodiimides.[13] |
| Phosphonium Salts | PyBOP | Highly effective, particularly for cyclization and coupling N-methylated amino acids.[15] | Can be more expensive; byproduct removal can sometimes be tricky. |
Detailed Experimental Protocols
Protocol 1: Standard DCC/HOBt Coupling (Solution Phase)
This protocol describes a general procedure for coupling an N-protected amino acid to an amino acid ester in solution.
-
Materials:
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.[10]
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.[3]
-
Add the DCC solution dropwise to the cooled reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.[10] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, a white precipitate of DCU will have formed. Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU.[6]
-
Wash the collected DCU precipitate with a small amount of fresh DCM to recover any trapped product.
-
Combine the filtrates and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
-
Protocol 2: HATU Coupling for Difficult Amide Bond Formation
This protocol is suitable for challenging substrates where DCC/HOBt may be ineffective.[16]
-
Materials:
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the acid.[16]
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove DMF, excess reagents, and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. The Role of this compound (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. reactionweb.io [reactionweb.io]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. nbinno.com [nbinno.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 19. HATU - Wikipedia [en.wikipedia.org]
Validation & Comparative
Dicyclohexylcarbodiimide (DCC) vs. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A Comprehensive Comparison for Coupling Reactions
In the realm of chemical synthesis, particularly in the pharmaceutical and biotechnology sectors, the formation of stable amide bonds is a frequent and critical step. Carbodiimides are a class of highly effective coupling agents that facilitate this reaction, with Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being two of the most prominent members. The choice between these two reagents is often a pivotal decision in a synthetic strategy, dictated by factors such as reaction conditions, solubility of reactants and products, and the desired purification method. This guide provides an objective, data-driven comparison of DCC and EDC to aid researchers, scientists, and drug development professionals in making an informed selection for their specific applications.
At a Glance: Key Differences
| Feature | This compound (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, THF)[1][2]; Insoluble in water[1][2]. | Water-soluble[3][4]; also soluble in some organic solvents[4]. |
| Typical Reaction Environment | Anhydrous organic synthesis[1]. | Aqueous-based bioconjugations, peptide synthesis in both aqueous and organic media[3][4][5]. |
| Byproduct | Dicyclohexylurea (DCU)[1][3]. | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU)[3]. |
| Byproduct Solubility | Insoluble in most organic solvents and water[1][3]. | Water-soluble[3]. |
| Byproduct Removal | Filtration[1][3]. | Aqueous workup/extraction[3]. |
| Handling Considerations | Potent allergen and sensitizer, requires careful handling[6]. Moisture sensitive[1]. | Hygroscopic, moisture sensitive[1]. Corrosive and can cause skin and eye irritation[6]. |
Performance Comparison: Experimental Data
The efficiency of a coupling agent is a critical parameter, often evaluated by the yield of the desired product and the reaction time. While optimal conditions can vary significantly based on the substrates, a direct comparison in a model reaction provides valuable insight. A study on the direct synthesis of N'-Benzoyl 4-methyl benzohydrazide (B10538) from 4-methyl carboxylic acid and phenyl acid hydrazide in PEG-400 as a green reaction medium offered a head-to-head comparison of various carbodiimide (B86325) coupling agents.
| Coupling Reagent System | Reaction Time (h) | Yield (%) |
| DCC/DMAP | 8 | 58 |
| DIC/HOBt | 8 | 65 |
| EDC.HCl | 8 | 85 |
| DCC | 8 | 60 |
| DIC | 8 | 62 |
| EDC.HCl/HOBt | 8 | 72 |
Data sourced from a study on direct amide bond formation in PEG-400.
In this specific study, EDC.HCl alone demonstrated a significantly higher yield compared to DCC and other combinations, highlighting its potential for high efficiency under certain conditions. The formation of a water-soluble urea (B33335) byproduct with EDC simplifies purification, which can contribute to higher isolated yields.
Reaction Mechanisms and Logical Workflow
Both DCC and EDC facilitate amide bond formation through the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the corresponding urea byproduct.[1] To mitigate side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, and to reduce racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.
The selection of the appropriate coupling agent often depends on the specific requirements of the synthesis, including the nature of the reactants and the desired purification strategy.
Experimental Protocols
The following are representative protocols for a standard amide coupling reaction using DCC and EDC. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Amide Synthesis using DCC
This protocol is adapted for a typical small-scale synthesis in an organic solvent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
DCC (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture again to 0 °C to further precipitate the DCU.
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Collect the filtrate and wash it sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Amide Synthesis using EDC
This protocol is suitable for reactions in both organic and aqueous environments. The workup procedure described is for a reaction in an organic solvent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC.HCl (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv, optional but recommended)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.5 equiv, if amine salt is used)
-
Ethyl acetate
-
Deionized water, 1N HCl, saturated aqueous NaHCO₃, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv, if used), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC.HCl (1.2 equiv) portion-wise to the reaction mixture.
-
If the amine is used as a hydrochloride salt, add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water to remove the water-soluble EDU byproduct and any excess EDC.
-
Perform subsequent washes with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization as needed.
Conclusion: Making the Right Choice
Both DCC and EDC are powerful tools for amide bond formation, each with distinct advantages and disadvantages.
DCC is often the more cost-effective choice for standard organic synthesis in non-aqueous media, especially when the insolubility of its DCU byproduct can be leveraged for easy purification by filtration. [3][4] However, its allergenic properties and the potential for contamination of the final product with DCU require careful consideration and handling.[1][6]
EDC, particularly as its hydrochloride salt, offers superior versatility due to its solubility in aqueous and organic solvents. [3][4] The water-solubility of its urea byproduct greatly simplifies the workup procedure, making it the reagent of choice for bioconjugation reactions and for syntheses where filtration of a solid byproduct is impractical.[3] While generally more expensive than DCC, the ease of purification and its applicability in aqueous systems often justify the additional cost, particularly in the context of sensitive and high-value molecules.
Ultimately, the decision between DCC and EDC should be made on a case-by-case basis, weighing the specific requirements of the reaction, the nature of the substrates, and the desired purity of the final product against the practical considerations of cost and purification.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. benchchem.com [benchchem.com]
Comparing the effectiveness of DCC with other carbodiimides like DIC.
In the realm of organic synthesis, particularly in the formation of amide and ester bonds crucial for peptide synthesis and drug development, carbodiimides are indispensable reagents. Among the most common are N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). This guide provides an objective comparison of their effectiveness, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.
Introduction to DCC and DIC
Both DCC and DIC are powerful dehydrating agents that activate carboxylic acids to facilitate nucleophilic attack by amines or alcohols, leading to the formation of amides and esters, respectively. The core difference between them lies in their physical properties and the solubility of their urea (B33335) byproducts, which significantly impacts their application and purification strategies.
-
DCC (N,N'-dicyclohexylcarbodiimide) is a waxy, white solid with a low melting point. It is widely used in solution-phase synthesis due to the insolubility of its byproduct, N,N'-dicyclohexylurea (DCU), in most common organic solvents, allowing for easy removal by filtration.[1][2]
-
DIC (N,N'-diisopropylcarbodiimide) is a liquid at room temperature, making it easier to handle and dispense than DCC.[3] Its byproduct, N,N'-diisopropylurea (DIU), is soluble in many organic solvents, which is a significant advantage in solid-phase peptide synthesis (SPPS) as it can be easily washed away from the resin-bound product.[1]
Quantitative Performance Comparison
While direct side-by-side comparative studies under identical conditions are not abundant in the literature, the following table summarizes key performance-related properties of DCC and DIC based on available data.
| Feature | DCC (N,N'-dicyclohexylcarbodiimide) | DIC (N,N'-diisopropylcarbodiimide) | References |
| Physical State | Waxy Solid | Liquid | [3] |
| Primary Application | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | [1] |
| Byproduct | N,N'-dicyclohexylurea (DCU) | N,N'-diisopropylurea (DIU) | [1] |
| Byproduct Solubility | Largely insoluble in common organic solvents (e.g., DCM, DMF), facilitating removal by filtration. | Soluble in most organic solvents (e.g., DCM, ethyl acetate, toluene), allowing for removal by washing. | [1][4][5][6] |
| Handling | Needs to be melted or dissolved for use. Known skin sensitizer. | Easier to dispense as a liquid. Also a skin sensitizer. | [3][7] |
| Side Reactions | Prone to racemization, which can be suppressed with additives like HOBt. Formation of N-acylurea byproduct. | Also prone to racemization, mitigated by additives. | [1][8] |
Solubility of Urea Byproducts in Common Solvents:
| Solvent | DCU (N,N'-dicyclohexylurea) Solubility | DIU (N,N'-diisopropylurea) Solubility | References |
| Water | Very low (<1%) | Limited | [5][9] |
| Dichloromethane (DCM) | Soluble | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | - | [6] |
| Ethanol | Sparingly soluble to soluble (increases with temperature) | Slightly soluble | [6][10] |
| Acetone | Soluble | - | [11] |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., ≥4.5 mg/mL with warming) | Slightly soluble | [10][12] |
| Toluene | Insoluble | Soluble | [5][6] |
Reaction Mechanisms and Side Reactions
The general mechanism for both DCC and DIC involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol.
A significant side reaction for both carbodiimides is the racemization of the activated amino acid, particularly in peptide synthesis. This can be minimized by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt), which traps the O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[1] Another potential side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and can reduce the product yield.[8]
Experimental Protocols
Below are comparative experimental protocols for a typical solution-phase dipeptide synthesis using DCC and a solid-phase synthesis using DIC.
1. Solution-Phase Dipeptide Synthesis (Boc-Ala-Phe-OMe)
This protocol outlines the synthesis of a dipeptide using DCC in the solution phase.
-
Materials:
-
Boc-Alanine (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
N-methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Boc-Alanine and HOBt in anhydrous DCM in a round-bottom flask.
-
Add L-Phenylalanine methyl ester hydrochloride and NMM to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica (B1680970) gel column chromatography.
-
2. Solid-Phase Dipeptide Synthesis (Fmoc-Ala-Gly-Resin)
This protocol outlines the synthesis of a dipeptide on a solid support using DIC.
-
Materials:
-
Fmoc-Gly-Wang resin (1.0 eq)
-
Fmoc-Alanine (2.5 eq)
-
DIC (2.5 eq)
-
HOBt (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
-
Procedure:
-
Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution and wash the resin thoroughly with DMF and DCM.
-
Coupling: In a separate flask, dissolve Fmoc-Alanine and HOBt in a minimal amount of DMF.
-
Add the Fmoc-Alanine/HOBt solution to the resin.
-
Add DIC to the reaction vessel and agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Once the reaction is complete, drain the solution and wash the resin-bound dipeptide with DMF and DCM to remove excess reagents and the soluble DIU byproduct.
-
The resulting Fmoc-Ala-Gly-Resin is ready for the next coupling cycle or final cleavage from the resin.
-
Conclusion: Choosing the Right Reagent
The choice between DCC and DIC is primarily dictated by the synthetic strategy.
-
DCC is a cost-effective and efficient coupling reagent for solution-phase synthesis , where its insoluble byproduct, DCU, can be easily removed by filtration. However, the need to handle a solid reagent and the potential for incomplete DCU removal can be drawbacks.
-
DIC is the preferred reagent for solid-phase peptide synthesis . Its liquid form simplifies handling, and the solubility of its DIU byproduct allows for straightforward removal during the washing steps, leading to cleaner crude products.
For both reagents, the use of additives like HOBt is highly recommended to minimize racemization and improve reaction efficiency. Ultimately, the selection of the appropriate carbodiimide requires careful consideration of the specific requirements of the synthesis, including the scale of the reaction, the nature of the substrates, and the desired purification method.
References
- 1. peptide.com [peptide.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. interchim.fr [interchim.fr]
- 4. 1,3-Diisopropylurea | 4128-37-4 | Benchchem [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-diisopropylurea CAS#: 4128-37-4 [m.chemicalbook.com]
- 11. CAS 2387-23-7: N,N'-Dicyclohexylurea | CymitQuimica [cymitquimica.com]
- 12. raybiotech.com [raybiotech.com]
A Researcher's Guide to Dicyclohexylcarbodiimide (DCC) in Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision that dictates the efficiency, purity, and scalability of a chemical synthesis. N,N'-Dicyclohexylcarbodiimide (DCC) has long been a workhorse in organic synthesis, particularly for the formation of amide and ester bonds. Its low cost and effectiveness have made it a staple in laboratories for decades.[1][2] However, the advent of modern coupling reagents necessitates a careful evaluation of DCC's advantages and disadvantages in comparison to available alternatives. This guide provides an objective comparison of DCC's performance, supported by representative data and detailed experimental protocols.
Dicyclohexylcarbodiimide (DCC): A Profile
DCC is a powerful dehydrating agent that facilitates the formation of amide, ester, and anhydride (B1165640) bonds by activating carboxylic acids.[3][4] The primary appeal of DCC lies in its straightforward application and the nature of its byproduct, N,N'-dicyclohexylurea (DCU). DCU is a white solid that is largely insoluble in most common organic solvents, allowing for its convenient removal from the reaction mixture by simple filtration.[5][6] This feature is particularly advantageous in solution-phase synthesis.[3]
However, the use of DCC is not without its drawbacks. The very insolubility of DCU can sometimes complicate purification, as trace amounts can be difficult to remove from non-polar products.[4] A more significant concern, particularly in peptide synthesis, is the potential for racemization of chiral centers.[7][8] This can be mitigated by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), which form activated esters that are less prone to racemization.[3][8] Furthermore, DCC is a known potent skin sensitizer (B1316253) and allergen, necessitating careful handling and the use of appropriate personal protective equipment.[1][9]
Performance Comparison: DCC vs. Alternatives
The choice of a coupling reagent often involves a trade-off between cost, efficiency, and ease of workup. While DCC is highly cost-effective, other reagents may offer superior performance for specific applications, especially those involving sensitive substrates or requiring exceptionally high purity.[1][2] The following table provides a comparative overview of DCC and several common alternatives.
| Coupling Reagent | Class | Typical Yield | Racemization Potential | Byproduct & Removal | Key Advantages | Key Disadvantages |
| DCC | Carbodiimide (B86325) | Good to Excellent | Moderate (reduced with additives) | Insoluble DCU (filtration) | Low cost, easy byproduct removal.[1][2] | Allergen, potential for racemization, DCU traces can be hard to remove.[1][7] |
| EDC·HCl | Carbodiimide | Good to Excellent | Moderate (reduced with additives) | Water-soluble urea (B33335) (aqueous extraction) | Ideal for aqueous reactions, easy workup.[2][6] | Higher cost than DCC.[2] |
| DIC | Carbodiimide | Good to Excellent | Moderate (reduced with additives) | Soluble diisopropylurea | Liquid reagent, byproduct is more soluble than DCU, suitable for SPPS.[3] | Similar racemization risk to DCC. |
| HATU | Uronium Salt | Excellent | Very Low | Water-soluble | High efficiency, fast reactions, low racemization, good for hindered couplings.[1][7] | High cost, potential for side reactions if used in excess. |
| HBTU/TBTU | Uronium Salt | Very Good to Excellent | Low | Water-soluble | High efficiency, less expensive than HATU.[10] | Benzotriazole-based (potential safety concerns).[11] |
| PyBOP | Phosphonium Salt | Very Good to Excellent | Low | Water-soluble | High efficiency, low racemization. | Byproducts can complicate purification.[1] |
This table summarizes general performance characteristics. Actual yields and racemization levels are highly dependent on the specific substrates, reaction conditions, and analytical methods used.[7][12]
Experimental Protocols: A Comparative Case Study
To provide a practical comparison, the following are detailed protocols for the solution-phase synthesis of the dipeptide N-Boc-Ala-Phe-OMe using both DCC/HOBt and the modern reagent, HATU.
Synthesis of N-Boc-Ala-Phe-OMe
This comparative synthesis illustrates the procedural differences and typical outcomes when using a classical carbodiimide versus a modern uronium salt coupling reagent.
Illustrative Performance Data:
| Method | Reagents | Reaction Time | Typical Yield | Crude Purity |
| 1 | DCC/HOBt | 12-24 hours | 85-95% | >90% |
| 2 | HATU/DIPEA | 1-4 hours | >95% | >95% |
Protocol 1: DCC/HOBt Mediated Coupling
Materials:
-
N-Boc-L-Alanine (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)
-
This compound (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reactant Preparation: In a dry round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add H-Phe-OMe·HCl (1.0 eq) to the solution, followed by the dropwise addition of NMM (1.0 eq) to neutralize the hydrochloride salt.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of DCU will begin to form.[13]
-
Reaction Progression: Remove the flask from the ice bath and allow it to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[13]
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: HATU Mediated Coupling
Materials:
-
N-Boc-L-Alanine (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reactant Preparation: In a dry round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) and stir for 5 minutes to pre-activate the carboxylic acid.[6]
-
Amine Addition: In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in a minimal amount of DMF and neutralize with DIPEA (1.1 eq). Add this solution to the activated carboxylic acid mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.[14]
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. The water-soluble byproducts of HATU will be removed during these washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
-
Visualizing the Process: Mechanisms and Workflows
To further clarify the chemical transformations and decision-making processes involved, the following diagrams are provided.
Caption: Mechanism of DCC-mediated coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Analysis for Confirming DCC Reaction Completion
The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent is a cornerstone of modern organic synthesis, particularly for the formation of amide and ester bonds.[1][2][3] However, ensuring the complete consumption of starting materials is crucial for obtaining high purity products and simplifying downstream purification processes. This guide provides a comparative overview of two primary spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for monitoring the progress and confirming the completion of DCC-mediated coupling reactions. This resource is intended for researchers, scientists, and professionals in drug development who seek to optimize their synthetic workflows.
Core Principles of Spectroscopic Monitoring
The fundamental principle behind using spectroscopy to monitor a DCC coupling reaction is to track the disappearance of reactant signals and the concurrent appearance of product and byproduct signals over time. The key species to monitor are the starting carboxylic acid, the alcohol or amine, the desired ester or amide product, and the insoluble byproduct, 1,3-dicyclohexylurea (B42979) (DCU).[1][4]
NMR spectroscopy provides detailed structural information based on the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for precise identification and quantification of all soluble species in the reaction mixture.[5] IR spectroscopy, on the other hand, monitors the vibrations of chemical bonds, offering a real-time view of the changes in functional groups, most notably the carbonyl (C=O) and hydroxyl (O-H) or amine (N-H) groups.[6][7]
Quantitative Data Summary: A Representative Esterification
To illustrate the application of these techniques, we will consider the DCC-mediated esterification of benzoic acid with ethanol (B145695) to form ethyl benzoate. The spectroscopic signatures of the key participants in this reaction are summarized in the tables below.
Table 1: Comparative ¹H NMR Data (Typical Chemical Shifts δ in ppm)
| Compound | Key Proton(s) | Expected Chemical Shift (δ) | Rationale for Monitoring |
| Benzoic Acid | -COOH | > 10.0 (broad) | Disappearance of the highly deshielded carboxylic acid proton is a primary indicator of reaction progression.[8] |
| Ethanol | -CH₂-OH | ~3.7 | Shift in the methylene (B1212753) protons adjacent to the oxygen upon ester formation. |
| Ethyl Benzoate | -O-CH₂-CH₃ | ~4.4 | Appearance of a new, downfield quartet for the methylene protons of the ester. |
| 1,3-Dicyclohexylurea (DCU) | N-H | ~5.5 (in DMSO-d₆) | Appearance of the urea (B33335) N-H protons confirms the reaction is proceeding.[1][4] |
| CH-N | ~3.3 (in DMSO-d₆) | A distinct multiplet for the methine protons adjacent to the nitrogen atoms in DCU.[4] |
Table 2: Comparative ¹³C NMR Data (Typical Chemical Shifts δ in ppm)
| Compound | Key Carbon | Expected Chemical Shift (δ) | Rationale for Monitoring |
| Benzoic Acid | -COOH | ~167 | Disappearance of the carboxylic acid carbonyl signal. |
| Ethyl Benzoate | -COO- | ~166 | Appearance of the ester carbonyl signal, often slightly shifted from the acid. |
| 1,3-Dicyclohexylurea (DCU) | C=O (Urea) | ~157.5 | Appearance of the characteristic urea carbonyl signal.[4] |
| CH-N | ~48.9 | Appearance of the methine carbon signal from DCU.[4] |
Table 3: Comparative IR Spectroscopy Data (Key Absorption Frequencies in cm⁻¹)
| Compound | Key Functional Group | Expected Frequency (cm⁻¹) | Rationale for Monitoring |
| Benzoic Acid | O-H stretch | 3300-2500 (very broad) | Disappearance of the broad hydroxyl band is a clear indicator of acid consumption.[7] |
| C=O stretch | ~1710 | Disappearance of the acid carbonyl peak.[6][9] | |
| Ethanol | O-H stretch | ~3400 (broad) | Disappearance of the alcohol hydroxyl band. |
| Ethyl Benzoate | C=O stretch | ~1720 | Appearance of the ester carbonyl, typically at a slightly higher frequency than the acid.[10] |
| 1,3-Dicyclohexylurea (DCU) | N-H stretch | ~3300 | Appearance of N-H stretching bands.[4] |
| C=O stretch | ~1625 | Appearance of the strong urea carbonyl absorption.[4] |
Workflow and Methodological Comparison
The selection of NMR or IR spectroscopy often depends on the available equipment, the specific reaction conditions, and the level of detail required for the analysis.
Caption: Workflow for monitoring a DCC coupling reaction using NMR and IR spectroscopy.
Experimental Protocols
Protocol 1: Monitoring Reaction Completion by ¹H NMR Spectroscopy
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Filter the aliquot through a small plug of cotton or glass wool in a Pasteur pipette to remove the precipitated DCU. Dilute the filtrate with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a drop of D₂O to exchange and identify any labile protons like remaining -COOH or -OH.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked on the solvent's deuterium (B1214612) signal and properly shimmed to achieve optimal magnetic field homogeneity.[1]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is used.[11]
-
Data Processing and Analysis: Process the spectrum with phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak. Integrate the characteristic signals of the limiting reactant (e.g., the carboxylic acid proton) and the product (e.g., the α-protons of the newly formed ester or amide). The reaction is considered complete when the signals corresponding to the limiting reactant are no longer detectable.[12]
Protocol 2: Monitoring Reaction Completion by IR Spectroscopy
-
In-Situ Monitoring (with ATR Probe): If available, insert an Attenuated Total Reflectance (ATR) IR probe directly into the reaction vessel. This allows for continuous, real-time data acquisition without the need for sampling.
-
Aliquot Sampling: Alternatively, withdraw a small aliquot of the reaction mixture. If the DCU has precipitated, you may analyze the supernatant. Apply a small drop of the liquid directly onto the crystal of an ATR-IR spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-600 cm⁻¹.
-
Data Analysis: Monitor the disappearance of the broad O-H stretch of the carboxylic acid (3300-2500 cm⁻¹) and the shift in the carbonyl (C=O) stretching frequency from that of the carboxylic acid (e.g., ~1710 cm⁻¹) to that of the ester or amide product (e.g., ~1735 cm⁻¹ for an ester, ~1650 cm⁻¹ for an amide).[6][9] The reaction is deemed complete when the characteristic absorptions of the starting materials are absent and the product absorptions remain constant.
Comparative Analysis: NMR vs. IR
Caption: Comparison of NMR and IR spectroscopy for monitoring DCC reactions.
NMR Spectroscopy:
-
Advantages: NMR offers unparalleled structural detail, allowing for the unambiguous identification of reactants, products, and soluble byproducts. Quantitative NMR (qNMR) can provide highly accurate measurements of the concentration of each species, making it the gold standard for determining reaction conversion and purity.[11][13]
-
Disadvantages: A significant drawback is the cost and complexity of the instrumentation. The requirement for expensive deuterated solvents and the need to filter out the insoluble DCU byproduct before analysis make it less convenient for rapid, real-time monitoring.[5]
IR Spectroscopy:
-
Advantages: IR spectroscopy is often faster and more straightforward, especially with the use of modern ATR probes that can be inserted directly into the reaction vessel for continuous monitoring.[14] It provides a quick assessment of the conversion of key functional groups.
-
Disadvantages: The information provided by IR is less specific than NMR. Overlapping peaks, particularly in complex reaction mixtures, can make interpretation difficult. While it clearly shows the disappearance of a carboxylic acid's O-H group, it may be less precise in distinguishing between different carbonyl environments.
Conclusion
Both NMR and IR spectroscopy are powerful tools for confirming the completion of DCC coupling reactions. The choice between them depends on the specific needs of the researcher. For detailed kinetic studies and precise quantification of all soluble components, NMR is the superior technique . For rapid, real-time monitoring of functional group conversion, particularly in a process chemistry setting, IR spectroscopy offers significant advantages in speed and convenience . In many research and development environments, a combination of both techniques provides the most comprehensive understanding of the reaction progress, with IR used for initial, rapid checks and NMR for final confirmation of completion and purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 10. organic chemistry - Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. emerypharma.com [emerypharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. thieme-connect.com [thieme-connect.com]
A Head-to-Head Comparison of DCC and HATU for Peptide Coupling: A Guide for Researchers
In the intricate world of peptide synthesis, the choice of a coupling reagent is a critical decision that profoundly influences the yield, purity, and stereochemical integrity of the final product. For researchers, scientists, and professionals in drug development, selecting the optimal reagent is paramount for success. This guide provides an objective, data-driven comparison of two widely used coupling reagents: the classical carbodiimide, N,N'-dicyclohexylcarbodiimide (DCC), and the modern uronium salt, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU).
Performance Overview: A Tale of Two Reagents
HATU, a uronium salt-based coupling reagent, is renowned for its high efficiency, rapid reaction kinetics, and its ability to suppress racemization, especially when dealing with sterically hindered amino acids or "difficult" peptide sequences prone to aggregation.[1] In contrast, DCC is a more traditional and cost-effective option.[1] However, its application can be accompanied by a greater risk of racemization and the formation of a dicyclohexylurea (DCU) byproduct, which can complicate the purification process, particularly in solid-phase peptide synthesis (SPPS).[1]
Quantitative Comparison
The following tables summarize representative data on the performance of DCC and HATU in peptide coupling reactions. It is important to note that these values are often compiled from various studies and can be highly dependent on the specific peptide sequence, reaction conditions, and analytical methods used.
Table 1: Crude Peptide Purity and Yield
| Coupling Reagent | Peptide Sequence (Example) | Crude Purity (%) | Overall Yield (%) | Reference |
| DCC/HOBt | GHRP-6 | ~75-85 | Moderate | [1] |
| HATU | GHRP-6 | >90 | High | [1] |
| DCC/HOBt | AIB-enkephalin analog | ~60 | Moderate | [2] |
| HATU | AIB-enkephalin analog | ~85 | High | [2] |
Table 2: Racemization Levels
| Coupling Reagent | Model Peptide | % Racemization (D-isomer) | Reference |
| DCC | Ac-Phe-Val-OMe | 10-20 | [2] |
| DCC/HOBt | Ac-Phe-Val-OMe | 1-5 | [2] |
| HATU | Ac-Phe-Val-OMe | <1 | [2] |
| DCC/HOBt | Z-Phg-Pro-NH2 | 5.4 | [3] |
| HATU | Z-Phg-Pro-NH2 | 0.4 | [3] |
Delving into the Mechanisms of Action
The fundamental differences in the performance of DCC and HATU stem from their distinct mechanisms of carboxylic acid activation.
DCC: The Carbodiimide Pathway
DCC activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] This intermediate can then be attacked by the amine component to form the desired peptide bond. However, this intermediate is also susceptible to intramolecular cyclization to form a 5(4H)-oxazolone, a planar intermediate that is prone to racemization at the α-carbon.[2] To mitigate this, DCC is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), which traps the O-acylisourea to form a less reactive HOBt-ester, thereby reducing the risk of racemization.[5]
HATU: The Uronium Salt Advantage
HATU is an aminium/uronium-based coupling reagent that activates a carboxylic acid to form a highly reactive OAt-active ester.[4] This process is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The key to HATU's superior performance lies in the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring accelerates the coupling reaction and effectively suppresses racemization.[2] The formation of the OAt-active ester is rapid and leads to a more efficient aminolysis, minimizing the time for the competing oxazolone formation to occur.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are representative protocols for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
DCC/HOBt Coupling Protocol (SPPS)
This protocol describes a general procedure for peptide coupling on a solid support using DCC in the presence of HOBt to minimize racemization.[1]
Materials:
-
Fmoc-protected amino acid
-
DCC
-
HOBt
-
DMF
-
DCM
-
Resin with N-terminal deprotected peptide
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF and deprotect the N-terminal Fmoc group using the deprotection solution.
-
Washing: Thoroughly wash the resin with DMF to remove residual deprotection solution.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DCC (3 eq.) in DMF.
-
Add the solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove soluble reagents. The insoluble dicyclohexylurea (DCU) may require additional washing steps.[1]
-
Chain Elongation: Proceed with the next deprotection and coupling cycle.
HATU Coupling Protocol (SPPS)
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HATU.[1]
Materials:
-
Fmoc-protected amino acid
-
HATU
-
DIPEA
-
DMF
-
Resin with N-terminal deprotected peptide
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF and deprotect the N-terminal Fmoc group as described in the DCC/HOBt protocol.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing: Drain the coupling solution and wash the resin with DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Side Reactions and Considerations
While both reagents are effective, they are not without their potential drawbacks.
DCC:
-
DCU Formation: The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in many common organic solvents, which can complicate purification, especially in solution-phase synthesis.[1] In SPPS, it can lead to resin clogging.
-
Racemization: As previously discussed, the O-acylisourea intermediate is prone to racemization, making the use of additives like HOBt essential.[2]
-
N-acylurea Formation: A potential side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and terminates the peptide chain.[6]
HATU:
-
Guanidinylation: If used in excess, HATU can react with the free N-terminal amine of the peptide chain, leading to a guanidinylated and capped peptide that cannot be further elongated.[7]
-
Cost: HATU is significantly more expensive than DCC, which can be a limiting factor for large-scale synthesis.
-
Side chain reactions: HATU can potentially react with nucleophilic side chains of certain amino acids if not properly protected.
Conclusion and Recommendations
The choice between DCC and HATU for peptide coupling involves a trade-off between cost, efficiency, and the desired purity of the final product.
-
DCC remains a viable and cost-effective option for the synthesis of simple peptides where racemization is not a major concern. Its effectiveness is significantly enhanced with the use of additives like HOBt. However, the challenges associated with DCU removal must be considered.
-
HATU is the superior choice for the synthesis of complex, sterically hindered, or racemization-prone peptides.[2] Its high efficiency, rapid reaction times, and excellent suppression of racemization often justify the higher cost, particularly in the context of drug discovery and development where purity and stereochemical integrity are paramount.
For researchers aiming for high-purity peptides, especially for biological or therapeutic applications, the investment in HATU is often warranted by the superior quality of the final product.
References
The Industrial Workhorse: Evaluating the Cost-Effectiveness of Dicyclohexylcarbodiimide (DCC) for Large-Scale Synthesis
For researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis, the choice of a coupling reagent is a critical decision that profoundly impacts process efficiency, product purity, and overall manufacturing cost. Dicyclohexylcarbodiimide (DCC) has long been a staple in the chemist's toolbox for the formation of amide and ester bonds due to its low cost and high reactivity. This guide provides an objective comparison of DCC's performance and cost-effectiveness against common alternatives, supported by experimental data, to inform reagent selection in an industrial setting.
At a Glance: DCC vs. Alternatives
This compound remains a highly cost-effective option for large-scale syntheses where the reagent cost is a primary driver.[1] Its long history of use means that protocols are well-established for a wide range of standard couplings. However, the formation of an insoluble dicyclohexylurea (DCU) byproduct is a significant drawback that can complicate purification.[1] Newer reagents, while more expensive, offer advantages such as water-soluble byproducts and potentially higher efficiency for challenging reactions.
Quantitative Performance and Cost Comparison
A direct quantitative comparison of coupling agents under identical large-scale reaction conditions is not always readily available in published literature, as performance is often substrate-dependent. However, by collating pricing information and data from model reactions, a clear picture of their relative cost-effectiveness emerges.
| Coupling Agent | Typical Price (USD/gram)* | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| DCC | $0.25 - $1.50 | 206.33 | Very low cost, widely available, effective for many standard couplings.[1] | Insoluble DCU byproduct complicates purification; known allergen; potential for racemization without additives.[1] |
| EDC·HCl | $1.50 - $8.00 | 191.70 | Water-soluble reagent and byproduct, simplifying workup; good for biological applications.[1] | Higher cost than DCC; can be less effective for sterically hindered couplings.[1] |
| HBTU | $2.00 - $10.00 | 379.25 | High coupling efficiency; reduces side reactions.[1] | More expensive than DCC. |
| HATU | $5.00 - $20.00 | 380.23 | Very high coupling efficiency, especially for difficult couplings; low racemization.[2] | Significantly higher cost than DCC. |
*Prices are estimates and can vary significantly based on supplier, purity, and quantity.
The following table summarizes representative data on the extent of racemization observed with different coupling reagents. It is important to note that these values are compiled from various studies and may have been obtained under different experimental conditions.
| Coupling Reagent/System | Model Reaction | % D-Isomer (Racemization) |
| DCC | Model Peptide Fragment | 10-30% |
| DCC + HOBt | Model Peptide Fragment | 1-5% |
| EDC + HOBt | Model Peptide Fragment | 1-4% |
| HATU | Z-Phg-OH + H-Pro-NH2 | 10.8% |
| HBTU | Z-Phg-OH + H-Pro-NH2 | 13.2% |
Detailed Experimental Protocols for Large-Scale Synthesis
Reproducible and efficient large-scale synthesis requires well-defined and robust experimental protocols. The following are representative methodologies for a large-scale amide bond formation using DCC, including the crucial step of DCU byproduct removal.
Protocol 1: Large-Scale Amide Synthesis using DCC
Objective: To synthesize a multi-kilogram batch of an amide from a carboxylic acid and an amine using DCC as the coupling agent.
Materials:
-
Carboxylic Acid (1.0 equivalent)
-
Amine (1.0-1.1 equivalents)
-
This compound (DCC) (1.05-1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization, 1.05-1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
1N Hydrochloric Acid solution
-
Saturated Sodium Bicarbonate solution
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a suitable glass-lined reactor, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.05 eq., if used) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Amine Addition: Add the amine (1.0 eq.) to the stirred solution.
-
DCC Addition: Cool the reaction mixture to 0-5 °C using a chiller. In a separate vessel, dissolve DCC (1.05 eq.) in a minimal amount of anhydrous DCM. Slowly add the DCC solution to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the consumption of the limiting starting material.
-
DCU Filtration: Cool the reaction mixture to 0-5 °C for at least 1 hour to maximize the precipitation of DCU. Filter the mixture through a pressure filter to remove the precipitated DCU. Wash the filter cake with cold DCM to recover any entrained product.
-
Workup: Transfer the filtrate to a separation vessel. Wash the organic layer successively with 1N HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Scalable Removal of Dicyclohexylurea (DCU)
Objective: To efficiently remove the DCU byproduct from a large-scale reaction mixture.
Method 1: Filtration (Primary Removal)
This method is effective for the bulk removal of DCU, which precipitates out of many common reaction solvents.[3]
Procedure:
-
Upon reaction completion, cool the reactor to 0-5 °C for at least 2 hours to maximize DCU precipitation.
-
Filter the slurry through a filter press or a large Büchner funnel.
-
Wash the collected DCU solid with a small amount of the cold reaction solvent to recover the product.
-
The combined filtrate is then carried forward for further workup and purification.
Method 2: Recrystallization (for trace removal)
This method relies on the differential solubility of the product and DCU in a chosen solvent system.
Procedure:
-
After the initial filtration and concentration of the filtrate, dissolve the crude product in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly. The desired product should crystallize out, leaving the more soluble residual DCU in the mother liquor.
-
Isolate the purified crystals by filtration.
Mandatory Visualizations
To better understand the workflows and decision-making processes involved, the following diagrams are provided.
References
A Researcher's Guide to Water-Soluble Carbodiimides: Alternatives to DCC for Biological Applications
For researchers, scientists, and drug development professionals engaged in bioconjugation, the formation of stable amide bonds between a carboxyl group and a primary amine is a foundational technique. While N,N'-dicyclohexylcarbodiimide (DCC) has been a long-standing choice for peptide synthesis in organic solvents, its application in biological systems is hampered by its poor water solubility and the challenge of removing its insoluble dicyclohexylurea (DCU) byproduct. This guide provides a comprehensive comparison of water-soluble carbodiimides, primarily focusing on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), as superior alternatives to DCC for biological applications. We will delve into their performance, supported by experimental data and detailed protocols.
Performance Comparison of Common Carbodiimides
The selection of a carbodiimide (B86325) coupling agent is critical and depends on the specific application, solvent system, and the nature of the biomolecules involved. Water-soluble carbodiimides, like EDC, are the reagents of choice for most bioconjugation reactions in aqueous environments.[1]
| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DCC (N,N'-Dicyclohexylcarbodiimide) | DIC (N,N'-Diisopropylcarbodiimide) |
| Solubility | High solubility in water (>200 g/L) and polar organic solvents.[1] | Insoluble in water, but soluble in many organic solvents like DCM and DMF.[1] | Liquid at room temperature and soluble in common organic solvents.[1] |
| Primary Applications | Bioconjugation in aqueous buffers (e.g., protein-protein coupling, antibody labeling, surface immobilization).[2][3] | Peptide synthesis in organic solvents, esterification.[2] | Solid-phase peptide synthesis (SPPS) and other organic synthesis applications.[4] |
| Byproduct | Water-soluble urea (B33335) derivative.[2] | N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents.[4] | Diisopropylurea (DIU), which is soluble in many organic solvents.[4] |
| Byproduct Removal | Easily removed by aqueous extraction or dialysis.[5] | Removed by filtration.[5] | Removed by extraction.[2] |
| Optimal pH for Activation | Acidic conditions (pH 4.5-6.0).[1] | Neutral to slightly basic conditions in organic solvents.[1] | Typically used in organic solvents.[1] |
| Racemization Potential | Can cause racemization, which can be suppressed with additives like NHS or HOBt.[6][7] Some studies suggest it may lead to slightly more racemization than DCC in the absence of additives.[8] | Can cause racemization, often used with additives like HOBt to minimize this.[6][7] | Similar to DCC, used with additives to reduce racemization.[7] |
| Typical Coupling Yield | Variable, but can be high (up to 90%) with optimization and the use of NHS/Sulfo-NHS.[9] | Generally good to high in organic synthesis.[9] | Good to high, particularly in SPPS.[4] |
The EDC/NHS Reaction Pathway
EDC is a zero-length crosslinker, meaning it facilitates the formation of an amide bond without becoming part of the final conjugate.[10] Its utility in bioconjugation is significantly enhanced when used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[11] The addition of NHS stabilizes the highly reactive O-acylisourea intermediate formed by EDC, converting it to a more stable amine-reactive NHS ester. This two-step process increases coupling efficiency and allows for better control over the reaction.[11][12]
Experimental Protocols
Below are detailed methodologies for common bioconjugation applications using water-soluble carbodiimides.
Protocol 1: Two-Step Protein-Protein Crosslinking using EDC and Sulfo-NHS
This protocol is designed to covalently link two proteins by first activating the carboxyl groups on "Protein 1" and then reacting the stabilized intermediate with the primary amines on "Protein 2".[10][12]
Materials:
-
Protein 1 (containing accessible carboxyl groups)
-
Protein 2 (containing accessible primary amines)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve Protein 1 in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Dissolve Protein 2 in Coupling Buffer.
-
-
Activation of Protein 1:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the Protein 1 solution. A common starting point is 2 mM EDC and 5 mM Sulfo-NHS.[13]
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent unwanted crosslinking of Protein 2, remove excess EDC and Sulfo-NHS from the activated Protein 1 solution using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Protein 2:
-
Immediately add the activated Protein 1 solution to the Protein 2 solution. Aim for an equimolar ratio of Protein 1 to Protein 2.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate from unreacted proteins and byproducts using size-exclusion chromatography or dialysis.
-
Protocol 2: Immobilization of an Amine-Containing Ligand to a Carboxylated Surface
This protocol describes the covalent attachment of a biomolecule (e.g., an antibody or oligonucleotide) with available primary amines to a surface functionalized with carboxyl groups (e.g., beads or a biosensor chip).
Materials:
-
Carboxylated surface (e.g., magnetic beads, SPR chip)
-
Amine-containing ligand
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
Procedure:
-
Surface Preparation:
-
Wash the carboxylated surface with Activation Buffer to equilibrate.
-
-
Surface Activation:
-
Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer (e.g., 2 mg/mL EDC and 5 mg/mL Sulfo-NHS).
-
Incubate the carboxylated surface with the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the activated surface 2-3 times with Activation Buffer to remove excess EDC, Sulfo-NHS, and byproducts.
-
-
Ligand Coupling:
-
Immediately add the amine-containing ligand, dissolved in Coupling Buffer, to the activated surface.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching:
-
Wash the surface with Washing Buffer.
-
Add the Quenching Solution to block any unreacted active sites. Incubate for 15-30 minutes.
-
-
Final Washes:
-
Wash the surface extensively with Washing Buffer to remove non-covalently bound ligand and quenching agent. The surface is now ready for use.
-
Conclusion
For biological applications requiring the conjugation of molecules in aqueous environments, water-soluble carbodiimides, particularly EDC, offer significant advantages over the traditional water-insoluble DCC. The high water solubility of EDC and its urea byproduct simplifies experimental workflows and purification, which is crucial when working with sensitive biomolecules.[14] The use of EDC in conjunction with NHS or Sulfo-NHS further enhances coupling efficiency and stability, making it a versatile and reliable tool for researchers in drug development, diagnostics, and fundamental biological research.[11] While the potential for racemization exists, it can be minimized through the use of additives and careful control of reaction conditions. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage water-soluble carbodiimides to achieve their bioconjugation goals.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
A Researcher's Guide to Assessing the Purity of Peptides Synthesized with Dicyclohexylcarbodiimide (DCC)
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of the final product is a critical step that directly impacts experimental outcomes and therapeutic efficacy. Dicyclohexylcarbodiimide (DCC) has long been a widely used coupling reagent due to its cost-effectiveness and efficiency in forming amide bonds. However, its use is accompanied by the formation of a notoriously insoluble byproduct, dicyclohexylurea (DCU), which can complicate purification and compromise the final purity of the synthesized peptide.[1][2][3] This guide provides a comprehensive comparison of DCC with modern alternatives, details experimental protocols for purity assessment, and presents data to aid in the selection of the most appropriate synthetic and analytical strategies.
The Challenge of Impurities in DCC-Mediated Peptide Synthesis
The primary drawback of using DCC in peptide synthesis is the formation of DCU, a byproduct that is largely insoluble in most organic solvents commonly used in solid-phase peptide synthesis (SPPS).[1][2] This insolubility can lead to its co-precipitation with the desired peptide, making purification challenging. Beyond DCU, other impurities can arise from DCC-mediated coupling, including the formation of N-acylurea, an irreversible modification of the growing peptide chain.[4] Furthermore, like other coupling reagents, DCC can contribute to racemization of the activated amino acid, leading to the formation of diastereomeric impurities that can be difficult to separate from the target peptide.[2][5]
Common impurities in peptide synthesis are not limited to reagent-specific byproducts. Other potential contaminants include:
-
Truncated or Deletion Sequences : Resulting from incomplete coupling or deprotection steps.[6][7]
-
Incomplete Deprotection : Residual protecting groups on amino acid side chains.[6]
-
Oxidation/Reduction Products : Certain amino acid residues are susceptible to oxidation or reduction during synthesis and workup.[6]
-
Side-Chain Modifications : Unwanted reactions involving the functional groups of amino acid side chains.[6]
Comparison of DCC with Alternative Coupling Reagents
A variety of alternative coupling reagents have been developed to overcome the limitations of DCC, primarily by generating more soluble byproducts and offering improved reaction kinetics and suppression of racemization. The choice of coupling reagent can significantly impact the purity profile of the crude peptide.
| Coupling Reagent | Key Byproduct(s) | Byproduct Solubility | Typical Coupling Efficiency | Racemization Suppression | Key Advantages | Key Disadvantages |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Good | Moderate (often used with additives like HOBt) | Low cost, effective for many standard couplings.[1] | Insoluble DCU complicates purification, especially in SPPS; potential for N-acylurea formation.[1][2][4] |
| DIC (Diisopropylcarbodiimide) | Diisopropylurea (DIU) | Soluble in most organic solvents | Good | Moderate (used with additives) | DIU is more soluble than DCU, making it more suitable for SPPS.[2][3][5] | Can contain impurities that lead to side reactions.[8] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea | Water-soluble | Good | Moderate (used with additives) | Water-soluble byproduct is easily removed by aqueous extraction, ideal for solution-phase synthesis.[1][3] | Less stable in aqueous solutions.[5] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Tetramethylurea, HOAt | Soluble | Excellent | Excellent | High coupling efficiency, fast reaction rates, low racemization, effective for difficult couplings.[1][2][5] | Higher cost compared to carbodiimides. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Tetramethylurea, HOBt | Soluble | Very Good | Very Good | Efficient coupling with minimal racemization when HOBt is present.[2][5] | Can cause side reactions with asparagine and glutamine. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Hexamethylphosphoramide (HMPA) related byproducts | Soluble | Excellent | Excellent | Highly effective, especially for sterically hindered amino acids and cyclization.[2][5] | Byproducts can be toxic.[5] |
Experimental Protocols for Purity Assessment
A multi-step approach is typically employed to accurately assess the purity of a synthesized peptide. This involves separation of the target peptide from its impurities, followed by identification and quantification.
Sample Preparation
-
Dissolution : Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Solubilization : Dissolve the peptide in a suitable solvent. For Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a common solvent is a mixture of water and acetonitrile (B52724) (ACN) with a small amount of trifluoroacetic acid (TFA), for example, 0.1% TFA in water/ACN (50:50 v/v). Ensure complete dissolution; sonication may be used if necessary.
-
Filtration : Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Purity Determination by RP-HPLC
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the primary method for assessing peptide purity.[9] It separates components of a mixture based on their hydrophobicity.
-
Instrumentation : A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A typical gradient for peptide analysis is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The exact gradient may need to be optimized based on the peptide's hydrophobicity.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic amino acids like Trp and Tyr).
-
Purity Calculation : Peptide purity is generally calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[10]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the main peak observed in the HPLC chromatogram corresponds to the target peptide with the correct molecular weight.[11]
-
Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS) system is ideal, as it provides both retention time and mass information.[10] Alternatively, the collected HPLC peak fraction can be analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.
-
Procedure (LC-MS) : The same HPLC method as described above can be used. The eluent is directed into the mass spectrometer.
-
Data Analysis : The observed molecular weight is compared to the calculated theoretical molecular weight of the target peptide. This confirms the identity of the main peak and can help in identifying impurities based on their mass.
Quantification by Amino Acid Analysis (AAA)
While HPLC provides a measure of purity based on UV absorbance, Amino Acid Analysis (AAA) determines the net peptide content (NPC), which is the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.[9]
-
Procedure :
-
An accurately weighed sample of the peptide is hydrolyzed to its constituent amino acids, typically by heating in 6N HCl.
-
The resulting amino acid mixture is separated and quantified, usually by ion-exchange chromatography or pre-column derivatization followed by RP-HPLC.
-
The amount of each amino acid is measured and compared to the theoretical amino acid composition of the peptide to determine the NPC.
-
Visualizing the Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the chemical pathway of DCC-mediated peptide coupling.
Caption: Experimental workflow for assessing peptide purity.
Caption: DCC-mediated peptide bond formation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. The Role of this compound (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. researchgate.net [researchgate.net]
- 8. polypeptide.com [polypeptide.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
A Researcher's Guide to Amide Bond Formation: Choosing DCC Over BOP and PyBOP
In the landscape of synthetic chemistry, particularly in the assembly of peptides and the development of novel pharmaceuticals, the formation of the amide bond is a fundamental and recurring challenge. The choice of coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. While a host of sophisticated reagents have been developed, the classical carbodiimide, N,N'-Dicyclohexylcarbodiimide (DCC), remains a relevant and powerful tool. This guide provides an objective comparison of DCC with two common phosphonium-based reagents, BOP and PyBOP, offering experimental insights to inform your selection process.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between DCC and the phosphonium (B103445) salts lies in their method of activating the carboxylic acid.
-
DCC (Carbodiimide Pathway): DCC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide bond. However, this reactive intermediate can also undergo side reactions, such as rearranging to a stable N-acylurea or, in the absence of an amine, reacting with another carboxylic acid molecule to form a symmetric anhydride. To mitigate the risk of racemization and improve efficiency, DCC is often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), which traps the O-acylisourea to form a more stable and less racemization-prone active ester.[1][2][3][4][5]
-
BOP & PyBOP (Phosphonium Salt Pathway): BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and its pyrrolidine (B122466) analogue, PyBOP, also generate an HOBt active ester.[6][7] These reagents activate the carboxylic acid to form a reactive acyloxyphosphonium salt, which then rapidly converts to the OBt active ester. This pathway is generally faster and less prone to the side reactions associated with the O-acylisourea intermediate of DCC.[3]
Comparative Performance Data
The selection of a coupling reagent is a trade-off between reactivity, cost, safety, and ease of purification. The following table summarizes the key performance characteristics of DCC, BOP, and PyBOP.
| Feature | DCC (N,N'-Dicyclohexylcarbodiimide) | BOP Reagent | PyBOP |
| Coupling Efficiency | Good to high, but can be slower.[8] Often requires additives like HOBt for optimal performance.[2] | Very high and rapid, especially for difficult or sterically hindered couplings.[3][9] | High and rapid, with performance comparable to or exceeding BOP.[10][11] |
| Racemization Risk | Moderate to high, especially without additives.[4][12] The O-acylisourea intermediate is prone to racemization.[13] Adding HOBt significantly suppresses this.[3][11] | Low, especially with controlled amounts of base.[3][9][14] | Low, with comparable or better racemization suppression than BOP.[10][15] |
| Primary Byproduct | Dicyclohexylurea (DCU). | Hexamethylphosphoramide (HMPA). | Tris(pyrrolidino)phosphine oxide. |
| Byproduct Removal | DCU is notoriously insoluble in most organic solvents, which can be an advantage in solution-phase (removed by filtration) but a major issue in solid-phase peptide synthesis (SPPS) as it can precipitate and block resin pores.[2][3][11][16][17] | HMPA is soluble in common solvents and is easily washed away.[3] | Byproduct is soluble and easily removed during standard washing steps.[10] |
| Safety Profile | Potent sensitizer (B1316253) and can cause allergic reactions.[18][19] | The HMPA byproduct is a known carcinogen, requiring stringent safety precautions.[3][9][10][11] | Considered a much safer alternative to BOP as its byproduct is not carcinogenic.[10][15] |
| Cost | Very cost-effective.[8][20][21] | More expensive than DCC. | More expensive than DCC. |
| Handling | Waxy, low-melting solid that can be difficult to handle.[1][22] Moisture-sensitive.[1][23] | Solid, generally easier to handle than DCC. | Solid, easy to handle. |
When to Choose DCC: A Decision Framework
Despite the advent of more modern reagents, DCC remains the reagent of choice in several specific scenarios:
-
Solution-Phase Synthesis: The primary drawback of DCC—the insolubility of its DCU byproduct—becomes a significant advantage in solution-phase synthesis. The DCU precipitates as the reaction progresses and can be easily and almost completely removed by simple filtration, greatly simplifying purification.[2][11][19][24]
-
Cost-Sensitive and Large-Scale Reactions: DCC is considerably less expensive than phosphonium-based reagents.[8][20] For routine couplings, synthesis of simple peptides, or large-scale industrial production where cost is a major driver, DCC is an economically viable and effective option.
-
Preparation of Active Esters: DCC is a reagent of choice for the preparation and isolation of stable active esters, such as NHS or pentafluorophenyl (Pfp) esters, which can be purified and used in subsequent coupling steps.[2]
-
When Racemization is Not a Major Concern: For coupling non-chiral carboxylic acids or when coupling amino acids that are less prone to racemization, the benefits of DCC's low cost and simple byproduct removal often outweigh the potential risks.
The following diagram illustrates a logical workflow for selecting the appropriate coupling reagent based on key experimental parameters.
Experimental Protocols
Below are representative protocols for amide bond formation using DCC, BOP, and PyBOP. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Amide Coupling using DCC (Solution-Phase)
This protocol is optimized for the precipitation and removal of the DCU byproduct.[25]
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.), the amine (1.0–1.2 equiv.), and HOBt (1.0 equiv., to suppress racemization) in an anhydrous solvent like Dichloromethane (DCM) or Ethyl Acetate.[25][26]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
DCC Addition: Dissolve DCC (1.1 equiv.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture over 5-10 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to precipitate all the DCU. Filter the reaction mixture through a medium frit to remove the insoluble DCU, rinsing the filter cake with a small amount of cold solvent.[19][24]
-
Purification: The filtrate can then be subjected to a standard aqueous workup and purified by column chromatography.[26]
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling with BOP
Safety Precaution: All manipulations involving BOP must be performed in a well-ventilated fume hood with appropriate personal protective equipment, as the reaction generates carcinogenic HMPA.[9][27]
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes and then drain the solvent.[27]
-
Amino Acid Activation: In a separate vessel, dissolve the N-α-protected amino acid (2.0 equiv.) and BOP reagent (2.0 equiv.) in a minimal amount of DMF.[9]
-
Coupling: Add the activated amino acid solution to the swollen resin. Immediately add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv.) to the reaction vessel.[3][9]
-
Reaction and Monitoring: Agitate the mixture at room temperature for 10-60 minutes.[3] Monitor for completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling can be repeated.[27]
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and the HMPA byproduct.[9]
Protocol 3: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling with PyBOP
This protocol is a reliable framework for most standard couplings in Fmoc-SPPS.[28]
-
Resin Preparation: After N-terminal Fmoc deprotection (e.g., with piperidine (B6355638) in DMF), wash the peptide-resin thoroughly with DMF.
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3–5 equiv.) and PyBOP (3–5 equiv.) in DMF. Add DIPEA (6–10 equiv.) to this solution and vortex briefly.[28]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30–120 minutes. Reaction times may need to be extended for sterically hindered amino acids.[6][28]
-
Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3–5 times) followed by DCM (2–3 times) to remove excess reagents and soluble byproducts.[28]
Conclusion
While phosphonium-based reagents like PyBOP offer superior performance in terms of speed, efficiency, and safety for complex applications like solid-phase peptide synthesis, DCC has not been rendered obsolete. Its low cost and the unique advantage of its insoluble byproduct in solution-phase synthesis ensure its continued relevance. For researchers in drug development and synthetic chemistry, understanding the distinct benefits and drawbacks of each reagent is crucial. DCC is the pragmatic and economical choice for large-scale work, routine solution-phase couplings, and situations where the highest reactivity is not required. By carefully considering the specific demands of the synthesis—be it scale, substrate sensitivity, budget, or synthesis phase—scientists can make an informed decision and choose the optimal tool for the job.
References
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. jpt.com [jpt.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
- 21. DCC - Enamine [enamine.net]
- 22. interchim.fr [interchim.fr]
- 23. nbinno.com [nbinno.com]
- 24. Workup [chem.rochester.edu]
- 25. benchchem.com [benchchem.com]
- 26. organic-synthesis.com [organic-synthesis.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Literature review of comparative studies involving Dicyclohexylcarbodiimide.
Dicyclohexylcarbodiimide (DCC) has long been a cornerstone coupling reagent in organic synthesis, prized for its efficiency and cost-effectiveness in forming amide and ester bonds.[1] However, the landscape of synthetic chemistry offers a variety of alternatives, each with distinct advantages and disadvantages. This guide provides an objective comparison of DCC with other common coupling reagents, supported by performance data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.
Mechanism of Action: Carbodiimide (B86325) Coupling
DCC and other carbodiimides facilitate the formation of amide or ester bonds by activating a carboxylic acid. The core mechanism involves the reaction of the carbodiimide with a carboxyl group to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is susceptible to nucleophilic attack by an amine or alcohol, leading to the desired amide or ester and generating a urea (B33335) byproduct.[4][5] In the absence of a suitable nucleophile, the O-acylisourea can rearrange or react with another carboxylic acid molecule, leading to side products like N-acylurea or a symmetric anhydride.[2][6]
Performance Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts reaction efficiency, product purity, and the ease of purification. DCC is often compared with other carbodiimides like EDC and DIC, as well as more modern uronium-based reagents like HATU.
| Feature | This compound (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N,N'-Diisopropylcarbodiimide (DIC) | HATU (Uronium Salt) |
| Physical Form | Waxy Solid[7] | Solid (hydrochloride salt)[7] | Liquid[8][9] | Solid |
| Solubility | Soluble in organic solvents (DCM, DMF); Insoluble in water.[7][10] | High solubility in water and polar organic solvents.[7][9] | Soluble in common organic solvents.[8][9] | Soluble in polar aprotic solvents (DMF, NMP). |
| Byproduct | Dicyclohexylurea (DCU)[8] | Water-soluble urea derivative[8] | Diisopropylurea[8] | Tetramethylurea (water-soluble) |
| Byproduct Removal | Filtration (DCU is insoluble in most organic solvents).[7][8] | Aqueous extraction.[7][8] | Solvent extraction (byproduct is more soluble than DCU).[8][11] | Aqueous extraction. |
| Primary Use Case | General organic synthesis, solution-phase peptide synthesis.[12][13] | Bioconjugation in aqueous buffers, sensitive substrates.[8][9] | Solid-phase peptide synthesis (SPPS), general organic synthesis.[11][12] | Difficult couplings, sterically hindered amino acids, minimizing racemization.[8] |
| Cost | Low[8] | Moderate | Low to Moderate | High[8] |
| Racemization Risk | Moderate; additives like HOBt or HOSu are recommended to suppress it.[1][14] | Moderate; often used with NHS/Sulfo-NHS to improve efficiency and stability.[10][15] | Moderate; used with additives like HOBt.[14] | Very Low[8][16] |
Quantitative Data Summary
Direct comparative studies under identical conditions are sparse in the literature, but available data highlights performance differences. The following table presents yields from a comparative study of amidation reagents in an aqueous/NMP solvent system.
Table 2: Amidation Yields in Aqueous Media [17]
| Reagent Combination | Yield (%) |
| DCC | 13% |
| DCC-HOBt·H₂O | 65% |
| DCC-Oxyma | 81% |
| DIC-HOPO | 95% |
| EDC-Oxyma | 75% |
Data from a screen for the amidation of benzoic acid with benzylamine (B48309) in NMP/water.[17] This demonstrates that while DCC alone performs poorly in the presence of water, its efficacy is significantly improved with additives. However, other combinations like DIC-HOPO can provide superior yields under these specific conditions.[17]
Experimental Protocols
This protocol describes a standard procedure for coupling a carboxylic acid and a primary amine in an organic solvent.
-
Preparation : Dissolve the carboxylic acid (1.0 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to a concentration of 0.1–1.0 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
DCC Addition : Add DCC (1.1 equiv.) to the cooled solution with stirring. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Amine Addition : Add the amine (1.0 equiv.) to the reaction mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-12 hours.[13][18] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the mixture again to maximize DCU precipitation. Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Purification : Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification : Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure amide.
This protocol is for coupling a molecule with a carboxyl group to another molecule with a primary amine in an aqueous environment, typical for protein labeling.[9]
-
Buffer Preparation : Prepare an appropriate Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0). Avoid phosphate (B84403) buffers as they can react with carbodiimides.[10]
-
Reactant Preparation : Dissolve the carboxyl-containing molecule (e.g., a protein) in the Activation Buffer.
-
Activation : Freshly prepare solutions of EDC (10-fold molar excess) and Sulfo-NHS (10-fold molar excess) in the Activation Buffer. Add them to the protein solution and incubate for 15-30 minutes at room temperature to form the semi-stable amine-reactive Sulfo-NHS ester.[15]
-
Coupling : Add the amine-containing molecule to the reaction mixture. For optimal coupling to the activated protein, adjust the pH to 7.2-8.0 with a Conjugation Buffer (e.g., PBS).
-
Reaction : Incubate the mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching : Stop the reaction by adding a Quenching Solution (e.g., hydroxylamine (B1172632) or Tris buffer to a final concentration of 10-50 mM) and incubate for 15 minutes.
-
Purification : Remove excess reagents and byproducts to purify the conjugate using dialysis or size-exclusion chromatography.
Choosing the Right Reagent: A Decision Guide
Selecting the appropriate coupling agent is critical for success. Factors include the nature of the reactants, solvent system, racemization sensitivity, and cost.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. peptide.com [peptide.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. This compound: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]
- 14. bachem.com [bachem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Dicyclohexylcarbodiimide (DCC): A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Dicyclohexylcarbodiimide (DCC) is a potent dehydrating agent widely used in synthetic organic chemistry, particularly for the formation of amide and ester bonds. However, it is also classified as a hazardous substance, being toxic, corrosive, and a known sensitizer.[1][2] Proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe management and disposal of DCC waste.
Immediate Safety Precautions
Before handling DCC or its waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile.[4]
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, an apron and additional protective clothing should be worn.[2]
-
Respiratory Protection: All handling of DCC waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of its vapors or dust.[3]
This compound (DCC) Waste Disposal Workflow
The following diagram outlines the procedural flow for the safe management and disposal of DCC waste, from initial generation to final collection.
Caption: Logical workflow for the safe disposal of this compound (DCC) waste.
Detailed Experimental Protocol: Chemical Deactivation of DCC Waste
For liquid waste streams containing unreacted DCC (e.g., from reaction work-ups), a chemical deactivation step is recommended to convert the hazardous DCC into the more stable and insoluble dicyclohexylurea (DCU). This procedure should be performed in a fume hood.
Objective: To hydrolyze residual this compound (DCC) in a liquid waste stream to N,N'-dicyclohexylurea (DCU).
Materials:
-
DCC-containing liquid waste
-
Acetic acid (glacial)
-
Deionized water
-
Appropriate hazardous waste container
-
Stir plate and stir bar
Procedure:
-
Preparation: Place the container with the DCC-containing liquid waste on a stir plate within a chemical fume hood. Add a stir bar to the container.
-
Prepare Quenching Solution: Prepare a 1:1 (v/v) solution of acetic acid and water.
-
Quenching: While stirring the waste solution, slowly add the acetic acid/water mixture. For every 100 mL of waste, add approximately 1-5 mL of the quenching solution.[5] This will initiate the hydrolysis of DCC to DCU.
-
Reaction Time: Continue to stir the mixture at room temperature for at least 30-60 minutes to ensure the reaction is complete.[5]
-
Observation: The formation of a white precipitate, which is the dicyclohexylurea (DCU) byproduct, may be observed. DCU is largely insoluble in many common organic solvents.[6]
-
Final Disposal: After the quenching period, the entire mixture, including the precipitated DCU, should be collected in a properly labeled hazardous waste container. The label should now indicate the contents, for example, "Hazardous Waste: Dichloromethane with Dicyclohexylurea and Acetic Acid".
-
Storage: Seal the container and store it in a designated satellite accumulation area, within secondary containment, awaiting pickup by a licensed hazardous waste disposal service.[4]
Note: This procedure is intended to deactivate the reactivity of DCC. The resulting waste mixture is still considered hazardous and must be disposed of through official channels.
Data Presentation: DCC Deactivation Protocol Parameters
| Parameter | Recommended Value/Procedure | Source |
| Quenching Reagent | 1:1 (v/v) mixture of Acetic Acid and Water | [5] |
| Volume of Quenching Reagent | 1-5% (v/v) of the total waste solution volume | [5] |
| Reaction Time | 0.5 - 1 hour with stirring | [5] |
| Reaction Product | N,N'-Dicyclohexylurea (DCU) | [6] |
Waste Segregation and Container Management
Proper segregation and containment of DCC waste are crucial to prevent accidental reactions and ensure safe handling.
-
Waste Identification: All DCC waste, including solid residues, contaminated labware (e.g., pipette tips, gloves), and quenched liquid waste, must be classified as hazardous waste.[7][8]
-
Segregation: Keep DCC waste separate from other waste streams, especially from incompatible materials like strong acids and oxidizers.[2][7]
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure lid for collecting DCC waste.[5]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[8]
Spill Management
In the event of a DCC spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure it is well-ventilated.
-
Wear PPE: Before addressing the spill, don the appropriate PPE as described above.
-
Containment: For solid spills, carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal. Avoid generating dust. For liquid spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or silica (B1680970) gel.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[8]
-
Disposal of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
The ultimate disposal of DCC and its associated waste must always be conducted through a licensed hazardous waste disposal company, in strict accordance with all applicable local, state, and federal regulations.[6][7] By adhering to these procedures, laboratory professionals can ensure a safe working environment and maintain environmental responsibility.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. CN105439870A - Method for recycling recycled N,N'-dicyclohexylurea - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Essential Safety and Handling Guide for Dicyclohexylcarbodiimide (DCC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and operational procedures for the handling and disposal of Dicyclohexylcarbodiimide (DCC), a potent chemical reagent. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risks associated with the use of DCC.
This compound is a powerful dehydrating agent widely used in organic synthesis, particularly for the formation of amide and ester bonds in peptide and small molecule synthesis.[1][2] However, it poses significant health risks, including being a strong skin sensitizer, corrosive, and capable of causing severe eye damage.[1][3] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure the safe utilization of DCC in a laboratory setting.
Hazard Summary and Personal Protective Equipment (PPE)
DCC is classified as highly toxic and corrosive.[3][4] It can cause severe skin irritation, allergic reactions, and serious eye damage.[4] Inhalation of DCC dust or vapors can irritate the respiratory tract.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Quantitative Safety Data for this compound
| Parameter | Value | Reference |
| CAS Number | 538-75-0 | [1] |
| GHS Pictograms | GHS05 (Corrosive), GHS06 (Toxic), GHS07 (Exclamation mark) | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) | [1] |
| Signal Word | Danger | [1] |
| Melting Point | 34-35 °C (93-95 °F) | |
| Boiling Point | 122-124 °C (252-255 °F) at 8 hPa |
Recommended Personal Protective Equipment (PPE) for Handling DCC
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield.[3] | Protects against splashes and dust, preventing severe eye irritation and damage.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC or other standard-tested gloves like EN 374, US F739).[3] A flame-resistant and impervious lab coat or protective clothing is also necessary.[4] | Prevents skin contact, which can cause irritation, sensitization, and toxic effects upon absorption.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the solid form or if dust is generated.[3][5] In cases of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[4] | Protects against inhalation of harmful dust and vapors.[4] |
| Footwear | Closed-toe shoes, preferably safety footwear or rubber gumboots.[3] | Protects feet from spills. |
Operational and Disposal Plans
A systematic approach to handling DCC, from preparation to disposal, is crucial for laboratory safety. The following workflow and protocols provide a step-by-step guide for researchers.
Logical Relationship of Necessary PPE for Handling this compound
Caption: Logical relationship of PPE to mitigate DCC hazards.
Experimental Protocol: Amide Synthesis using DCC
This protocol details a general procedure for amide bond formation using DCC as a coupling agent.[1][4]
Materials:
-
Carboxylic acid
-
Amine
-
This compound (DCC)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
(Optional) 4-(Dimethylamino)pyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt)
-
Stirring apparatus
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Preparation: In a well-ventilated fume hood, dissolve one equivalent of the carboxylic acid and one equivalent of the amine in anhydrous DCM.[1][4] If the nucleophile is an alcohol, add 0.1 equivalents of DMAP.[1] For peptide coupling, HOBt is often added to suppress racemization.[1]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.[4]
-
DCC Addition: In a separate flask, dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM.[1][4] Add the DCC solution dropwise to the cooled reaction mixture over 5-10 minutes.[4]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete.[4] Monitor the reaction progress using an appropriate method like TLC or LC-MS.[4]
-
Workup:
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4] If necessary, purify the product further using flash column chromatography.[4]
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for safe DCC handling.
Disposal Plan
Proper disposal of DCC and associated waste is critical to prevent environmental contamination and ensure safety.
-
Solid DCC Waste: Collect any unused or expired DCC in its original container or a clearly labeled, sealed container.
-
Contaminated Materials: All materials that have come into contact with DCC, including gloves, filter paper, and disposable labware, should be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: The filtrate from the reaction workup and any solvent used for cleaning should be collected in a labeled hazardous waste container. Do not pour DCC waste down the drain.
-
Dicyclohexylurea (DCU) Byproduct: The filtered DCU byproduct should be treated as hazardous waste and disposed of in the solid waste container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.[6]
By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for DCC before use.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
